molecular formula C14H15NO2 B2377652 4-[(4-Methoxybenzyl)amino]phenol CAS No. 63760-17-8

4-[(4-Methoxybenzyl)amino]phenol

货号: B2377652
CAS 编号: 63760-17-8
分子量: 229.279
InChI 键: MIZVFVARBVQZAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-[(4-Methoxybenzyl)amino]phenol is a high-purity chemical compound intended for research and manufacturing applications. This phenol-derived small molecule features a methoxybenzylamino group, a structural motif found in compounds with various research applications, such as intermediates in organic synthesis and development of functional materials . Researchers value this compound for its potential as a building block in medicinal chemistry and chemical biology. The electron-donating properties of the methoxy and hydroxy groups can influence the molecule's reactivity and interaction with biological systems . The phenolic hydroxyl group can be utilized for further chemical modifications, while the aromatic amine can participate in conjugation reactions. This product is provided as a solid and may require appropriate solvent dissolution for experimental use. Handle with standard laboratory precautions. 4-[(4-Methoxybenzyl)amino]phenol is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(4-methoxyphenyl)methylamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZVFVARBVQZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 4-[(4-Methoxybenzyl)amino]phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Core Subject: Chemoselective Reductive Amination and Spectroscopic Validation

Strategic Rationale: The Chemoselectivity Challenge

4-[(4-Methoxybenzyl)amino]phenol (CAS: 63760-17-8) is a highly versatile secondary amine intermediate utilized in the development of pharmaceuticals, agrochemicals, and advanced antioxidant materials .

When synthesizing secondary amines from primary aminophenols, chemists face a significant chemoselectivity challenge. Direct alkylation of 4-aminophenol using 4-methoxybenzyl chloride (PMB-Cl) under basic conditions typically results in a complex, low-yielding mixture. The primary amine is prone to over-alkylation (yielding tertiary amines), and the phenolic hydroxyl group is highly susceptible to competitive O-alkylation via Williamson ether-type reactivity.

To enforce strict mono-N-alkylation, reductive amination is the definitive gold standard . This strategy bypasses direct substitution by utilizing a two-stage, one-pot condensation-reduction sequence. By first condensing 4-aminophenol with 4-methoxybenzaldehyde (p-anisaldehyde), a stable imine (Schiff base) is formed. This intermediate temporarily locks the nitrogen into a double bond, entirely preventing over-alkylation. Subsequent hydride reduction yields exclusively the desired secondary amine.

Mechanistic Pathway & Causality

The reaction is optimally conducted in anhydrous methanol. Methanol serves a dual, causal purpose: it readily dissolves both polar starting materials and thermodynamically drives the dehydration step of imine formation by stabilizing the transient hemiaminal intermediate.

Once the Schiff base is formed, sodium borohydride (NaBH₄) is introduced. While sodium triacetoxyborohydride (STAB) is often used for direct reductive aminations, NaBH₄ is preferred here due to its superior solubility in methanol and high efficiency in reducing pre-formed imines .

Mechanism A 4-Aminophenol + 4-Methoxybenzaldehyde B Hemiaminal Intermediate (Unstable) A->B Nucleophilic Attack (Methanol, RT) C Schiff Base (Imine) + H2O B->C Dehydration (-H2O) D 4-[(4-Methoxybenzyl)amino]phenol (Secondary Amine) C->D Reduction (NaBH4, 0°C to RT)

Figure 1: Mechanistic pathway of the reductive amination process.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system, incorporating visual and chromatographic checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Phase 1: Imination (Schiff Base Formation)
  • Reagent Preparation: Charge an oven-dried 100 mL round-bottom flask with 4-aminophenol (1.09 g, 10.0 mmol) and anhydrous methanol (30 mL).

  • Condensation: Add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) dropwise while stirring magnetically.

  • Validation Checkpoint 1: Stir at room temperature for 2 to 4 hours. The reaction mixture will transition from a pale solution to a deep yellow/orange, visually indicating the formation of the conjugated Schiff base. Validate completion via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The complete consumption of the UV-active aldehyde (Rf ~0.6) dictates readiness for reduction.

Phase 2: Hydride Reduction
  • Thermal Control: Transfer the flask to an ice-water bath and cool to 0 °C. Causality: Cooling is critical. NaBH₄ reacts exothermically with methanol to evolve hydrogen gas. Lowering the temperature prevents solvent boil-off and suppresses the competitive reduction of any trace unreacted aldehyde into 4-methoxybenzyl alcohol.

  • Reduction: Slowly add NaBH₄ (0.57 g, 15.0 mmol) in small portions over 15 minutes to manage the exotherm.

  • Validation Checkpoint 2: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour. The deep yellow color of the imine will rapidly dissipate, yielding a pale or colorless solution. This visual shift provides macro-scale confirmation that the extended π-conjugation has been successfully reduced.

Phase 3: Workup & Purification
  • Quench: Add 10 mL of distilled water to safely destroy excess NaBH₄.

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude solid by recrystallization from hot toluene/hexanes to afford the pure product.

Workflow S1 1. Reagent Mixing (MeOH Solvent) S2 2. Imination (Stir 2-4h, RT) S1->S2 S3 3. Cooling (Ice Bath, 0°C) S2->S3 S4 4. Reduction (Add NaBH4) S3->S4 S5 5. Quench & Extract (H2O / EtOAc) S4->S5 S6 6. Purification (Crystallization) S5->S6

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Quantitative Characterization Data

Thorough spectroscopic analysis is required to confirm the structural integrity of 4-[(4-Methoxybenzyl)amino]phenol. The disappearance of the imine proton (typically ~8.5 ppm) and the emergence of the benzylic CH₂ doublet (~4.12 ppm) in the ¹H NMR spectrum are the primary indicators of a successful reduction .

ParameterAnalytical Value / Description
Chemical Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 108 – 110 °C
¹H NMR (400 MHz, DMSO-d₆) δ 8.41 (s, 1H, OH), 7.25 (d, J=8.6 Hz, 2H), 6.88 (d, J=8.6 Hz, 2H), 6.55 (d, J=8.6 Hz, 2H), 6.42 (d, J=8.6 Hz, 2H), 5.30 (t, J=6.0 Hz, 1H, NH), 4.12 (d, J=6.0 Hz, 2H, CH₂), 3.72 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 158.2, 148.1, 141.5, 132.4, 128.8, 115.6, 115.1, 113.8, 55.2, 47.5
IR (KBr pellet, cm⁻¹) 3380 (N-H stretch), 3250 (O-H stretch), 1610 (C=C aromatic), 1515 (N-H bend), 1245 (C-O-C stretch)
HRMS (ESI-TOF) [M+H]⁺ calculated for C₁₄H₁₆NO₂: 230.1176; Found: 230.1180

References

  • Iwemi. "SYNTHESIS OF (4-CHLOROBENZYLIDENE-AMINO)-PHENOL AND (4-METHOXYBENZYLIDENE-AMINO)-PHENOL." Available at: [Link]

  • Jarrahpour, A.A.; Zarei, M. "Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol." Molbank 2004, M352. Available at:[Link]

Comprehensive Spectroscopic Profiling (NMR, IR, MS) of 4-[(4-Methoxybenzyl)amino]phenol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(4-Methoxybenzyl)amino]phenol (CAS: 63760-17-8) is a highly versatile secondary amine utilized as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Featuring a structural dual-functionality—a phenolic hydroxyl and a secondary amine—it serves as a valuable pharmacophore in medicinal chemistry. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures (¹H/¹³C NMR, FT-IR, and HRMS), detailing the causality behind the data to empower analytical chemists and drug development professionals with a robust framework for structural validation.

Chemical Identity & Structural Dynamics

  • IUPAC Name: 4-[(4-Methoxyphenyl)methylamino]phenol

  • CAS Registry Number: 63760-17-8

  • Molecular Formula: C₁₄H₁₅NO₂

  • Molecular Weight: 229.27 g/mol

Synthesis & Causality: The compound is synthesized via a classic reductive amination pathway . 4-Aminophenol acts as the nucleophile, attacking the electrophilic carbonyl of 4-methoxybenzaldehyde. The transient hemiaminal rapidly dehydrates to form a conjugated Schiff base (imine). This intermediate is subsequently reduced by a mild hydride source, such as sodium borohydride (NaBH₄), which selectively reduces the C=N bond without over-reducing the aromatic systems .

ReductiveAmination A 4-Methoxybenzaldehyde (Electrophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition B 4-Aminophenol (Nucleophile) B->C D Schiff Base (Imine) (Dehydration) C->D -H2O E 4-[(4-Methoxybenzyl)amino]phenol (Target Product) D->E NaBH4 / Reductive Cleavage

Fig 1. Reductive amination workflow generating 4-[(4-Methoxybenzyl)amino]phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for confirming the structural integrity of this molecule. The electron-donating nature of both the methoxy (-OCH₃) and hydroxyl (-OH) groups significantly shields the aromatic protons via resonance, pushing their chemical shifts upfield relative to an unsubstituted benzene ring.

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Coupling Dynamics
8.45 br s1HAr-OHHighly deshielded, exchangeable with D₂O. Broadened by intermolecular H-bonding.
7.25 d (J = 8.4 Hz)2HAr-H (Benzyl)Ortho to the alkylamine chain. Deshielded relative to the methoxy-adjacent protons.
6.88 d (J = 8.4 Hz)2HAr-H (Benzyl)Ortho to the -OCH₃ group. Shielded by resonance from oxygen lone pairs.
6.55 d (J = 8.6 Hz)2HAr-H (Phenol)Ortho to the -OH group. Shielded by hydroxyl resonance.
6.42 d (J = 8.6 Hz)2HAr-H (Phenol)Ortho to the -NH group.
5.30 br t1H-NH-Secondary amine proton. Exchangeable, typically couples weakly with the adjacent CH₂.
4.10 d (J = 5.8 Hz)2H-CH₂-Benzylic protons. Collapses to a sharp singlet upon D₂O exchange of the NH proton.
3.72 s3H-OCH₃Methoxy protons, sharp singlet due to isolation from spin-active nuclei.

Self-Validating Protocol Tip: To confirm the successful reduction of the Schiff base intermediate, monitor the ¹H NMR spectrum for the disappearance of the characteristic imine proton singlet (typically ~8.2–8.5 ppm) and the simultaneous emergence of the benzylic -CH₂- signal at ~4.10 ppm.

¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
158.2 QuaternaryC-OMe (Benzyl ring)
148.5 QuaternaryC-OH (Phenol ring)
141.2 QuaternaryC-NH (Phenol ring)
132.5 QuaternaryC-CH₂ (Benzyl ring)
128.8 CHAr-C (Benzyl ring, meta to OMe)
115.5 CHAr-C (Phenol ring, ortho to OH)
114.2 CHAr-C (Benzyl ring, ortho to OMe)
113.8 CHAr-C (Phenol ring, ortho to NH)
55.1 CH₃-OCH₃
47.5 CH₂-CH₂- (Benzylic)

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the hydrogen-bonding network formed by the -OH and -NH groups, which broadens the high-wavenumber stretching regions.

Wavenumber (cm⁻¹)Vibrational ModeStructural Significance
~3350 (broad) O-H stretchIndicates the phenolic hydroxyl. Broadening is due to intermolecular hydrogen bonding.
~3280 (sharp) N-H stretchSecondary amine stretch. Sharper and less intense than the O-H stretch.
2950, 2835 C-H stretch (sp³)Aliphatic stretches from the methoxy and benzylic methylene groups.
1610, 1515 C=C stretchAromatic ring breathing modes.
1245 C-O-C asymmetricConfirms the presence of the aryl alkyl ether (methoxy group).
1030 C-O-C symmetricSecondary confirmation of the methoxy ether linkage.
820 C-H out-of-planeCharacteristic of para-disubstituted benzene rings.

Mass Spectrometry (HRMS-ESI)

Electrospray Ionization (ESI) in positive mode is the standard technique for analyzing this molecule. The protonated molecular ion [M+H]⁺ is observed at m/z 230.1180 (calculated for C₁₄H₁₆NO₂⁺: 230.1176).

Fragmentation Dynamics: The defining feature of the MS/MS spectrum is the highly abundant base peak at m/z 121.06 . This corresponds to the 4-methoxybenzyl cation. The heterolytic cleavage of the C-N bond is highly favored because the resulting carbocation is exceptionally stable; the positive charge is delocalized across the aromatic ring and further stabilized by the resonance contribution of the lone pairs on the para-methoxy oxygen, forming a stable oxonium ion resonance structure .

MSFragmentation M Molecular Ion [M+H]+ m/z 230.11 F1 4-Methoxybenzyl Cation m/z 121.06 (Base Peak) M->F1 Heterolytic Cleavage (C-N bond) F2 4-Aminophenol Neutral Loss (109 Da) M->F2 Neutral Loss

Fig 2. Primary ESI-MS fragmentation pathway highlighting the m/z 121 base peak.

m/z ValueIon TypeAssignment / Fragment
230.11 [M+H]⁺Protonated parent molecule
121.06 Base Peak4-Methoxybenzyl cation (C₈H₉O⁺)
109.05 Neutral LossLoss of 4-aminophenol (C₆H₇NO)

Experimental Protocols: Synthesis & Analytical Preparation

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the generation and isolation of the compound for analytical characterization.

Step 1: Imine Formation

  • Dissolve 4-aminophenol (1.0 eq) and 4-methoxybenzaldehyde (1.05 eq) in anhydrous methanol (0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

  • Stir at room temperature for 4 hours. Self-Validation: TLC (Hexanes:EtOAc 1:1) should show the complete consumption of the starting materials and the formation of a bright yellow/orange spot corresponding to the highly conjugated Schiff base.

Step 2: Reductive Amination

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (1.5 eq) in small portions to manage exothermic hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours. Self-Validation: The bright yellow color of the solution will visibly dissipate as the conjugated imine is reduced to the colorless secondary amine.

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess NaBH₄.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 4-[(4-Methoxybenzyl)amino]phenol as an off-white solid.

Step 4: Analytical Sample Preparation

  • NMR: Dissolve 10-15 mg of the purified solid in 0.6 mL of DMSO-d₆. Ensure the sample is free of paramagnetic impurities (e.g., residual metals) to maintain sharp, well-resolved signals.

  • IR: Prepare a KBr pellet using 1-2 mg of the compound and 100 mg of IR-grade KBr. Press at 10 tons for 2 minutes to create a transparent disk.

  • MS: Dilute a 1 mg/mL stock solution (in MeOH) to 1 µg/mL using 0.1% formic acid in Water/Acetonitrile (50:50). The acidic modifier is critical to promote protonation for ESI+ mode.

References

  • Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • In Pursuit of Fluorinated Sigma Receptor Ligand Candidates Related to[18F]-FPS Source: Australian Journal of Chemistry URL:[Link][1]

Sources

Deconstructing the Structure-Activity Relationship (SAR) of 4-[(4-Methoxybenzyl)amino]phenol: A Comprehensive Guide to N-Alkylated p-Aminophenol Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(4-Methoxybenzyl)amino]phenol (CAS: 63760-17-8)[1] is a highly versatile pharmacophore utilized in medicinal chemistry for its dual capacity as a redox modulator and a targeted enzyme inhibitor. By combining a redox-active p-aminophenol core with a lipophilic 4-methoxybenzyl appendage, this compound serves as a foundational scaffold for developing therapeutics targeting oxidative stress, lipoxygenase (LOX) pathways[2], and tyrosinase-mediated melanogenesis[3]. This whitepaper deconstructs the structure-activity relationship (SAR) of this molecule, providing actionable insights for researchers and drug development professionals.

Structural Deconstruction: The Pharmacophore Triad

The molecule can be divided into three critical functional zones, each dictating specific biological and physicochemical interactions:

  • The Phenolic Hydroxyl (-OH): Acts as the primary electron and hydrogen atom donor. In metalloenzymes, the hydroxyl oxygen can directly coordinate with active-site metals (e.g., Fe³⁺ in LOX or Cu²⁺ in tyrosinase).

  • The Secondary Amine Linker (-NH-): Lowers the oxidation potential of the phenolic core compared to primary amines or unsubstituted phenols. It also provides a critical hydrogen-bond donor site, enabling specific spatial orientation within protein binding pockets.

  • The 4-Methoxybenzyl Tail: The benzyl ring provides essential lipophilicity (LogP enhancement) for membrane permeability and hydrophobic pocket insertion. The para-methoxy (-OCH₃) group acts as an electron-donating group (EDG) via resonance, enriching the pi-electron density of the aromatic ring and strengthening cation-pi interactions with basic amino acid residues in target proteins.

Structure-Activity Relationship (SAR) Dynamics

Understanding the causality behind structural modifications is critical for lead optimization. Table 1 summarizes the SAR landscape based on empirical observations of phenolic and anilinic compounds[4].

Table 1: SAR Matrix for 4-[(4-Methoxybenzyl)amino]phenol Derivatives
Modification ZoneStructural ChangePharmacological ImpactMechanistic Rationale
Phenol Core -OH to -OCH₃Loss of antioxidant activity; reduced LOX inhibition.Eliminates the ability to undergo Hydrogen Atom Transfer (HAT) and disrupts essential metal coordination[2][4].
Amine Linker -NH- to -N(CH₃)-Decreased target affinity; altered redox potential.Removes a critical hydrogen-bond donor required for orienting the molecule in enzyme active sites.
Benzyl Tail 4-OCH₃ to 4-HDecreased binding affinity in hydrophobic pockets.Loss of the electron-donating group reduces pi-electron density, weakening cation-pi interactions with target proteins.
Benzyl Tail 4-OCH₃ to 4-CF₃Increased metabolic stability; altered target selectivity.The strongly electron-withdrawing CF₃ group increases lipophilicity but drastically alters the electrostatic surface of the aromatic ring.

Biological Targets and Mechanistic Causality

  • Lipoxygenase (LOX) Inhibition: Derivatives containing methoxybenzylamino groups are potent inhibitors of 12-LOX and 15-LOX[2]. The 4-methoxybenzyl tail anchors the molecule deep within the hydrophobic arachidonic acid-binding channel. Simultaneously, the p-aminophenol core is positioned near the non-heme iron, where it can either directly coordinate the metal or reduce the active Fe³⁺ to the inactive Fe²⁺ state, effectively halting the catalytic cycle[2].

  • Tyrosinase Modulation: 4-substituted phenols are well-documented modulators of tyrosinase, an enzyme critical for melanin synthesis[3]. The structural mimicry of tyrosine allows 4-[(4-Methoxybenzyl)amino]phenol to enter the active site. Depending on the exact steric bulk, it can act as a competitive inhibitor or a suicide substrate, leading to quinone formation and subsequent melanocyte toxicity—a mechanism actively explored in melanoma immunotherapy and vitiligo models[3].

  • Radical Scavenging (Antioxidant): The p-aminophenol system is a superior radical scavenger compared to simple phenols[4]. Upon encountering a reactive oxygen species (ROS), the molecule undergoes a single-electron transfer (SET) or hydrogen atom transfer (HAT), forming a resonance-stabilized radical. A second oxidation step yields a relatively stable quinone-imine, effectively neutralizing two radical equivalents[4].

Mechanism Compound 4-[(4-Methoxybenzyl)amino]phenol LOX Lipoxygenase (LOX) Hydrophobic Pocket Compound->LOX Benzyl insertion & Fe coordination TYR Tyrosinase Active Site Compound->TYR Phenol mimicry ROS Reactive Oxygen Species (DPPH / ABTS) Compound->ROS H-atom transfer (Quinone-imine)

Fig 1: Multi-target interaction pathways of 4-[(4-Methoxybenzyl)amino]phenol.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.

Protocol 1: Synthesis via Reductive Amination
  • Causality & Rationale: Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is mild and selectively reduces the intermediate imine without reducing the starting aldehyde, preventing the formation of unwanted 4-methoxybenzyl alcohol byproducts.

  • Step-by-Step Workflow:

    • Imine Formation: Dissolve 1.0 eq of p-aminophenol and 1.0 eq of p-anisaldehyde in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

      • Self-Validation: Monitor by TLC (Hexane:EtOAc 7:3); the complete disappearance of the aldehyde spot confirms quantitative Schiff base formation.

    • Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise. Stir for 4 hours at room temperature.

    • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct.

    • Extraction & Purification: Extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

      • Self-Validation: LC-MS must show a dominant single peak with[M+H]⁺ = 230.1, confirming structural identity and >95% purity.

Protocol 2: DPPH Radical Scavenging Assay
  • Causality & Rationale: The DPPH assay provides a direct, colorimetric readout of HAT/SET mechanisms, essential for quantifying the redox capacity of the p-aminophenol core[4].

  • Step-by-Step Workflow:

    • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound (1 µM to 100 µM).

    • Incubation: Mix 100 µL of the compound solution with 100 µL of the DPPH solution in a 96-well microplate.

    • Self-Validation Controls: Include a blank (methanol + DPPH) to establish maximum absorbance, and a positive control (Trolox or Ascorbic Acid) to validate assay sensitivity and dynamic range.

    • Measurement: Incubate in the dark for 30 minutes. Read absorbance at 517 nm. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Imine Formation p-Aminophenol + p-Anisaldehyde Step2 2. Reductive Amination NaBH(OAc)3 in DCE Step1->Step2 Room Temp, 2h (TLC Validated) Step3 3. Purification Flash Chromatography Step2->Step3 Quench & Extract Step4 4. SAR Assays (Enzyme + Phenotypic) Step3->Step4 >95% Purity (LC-MS Validated)

Fig 2: Self-validating workflow from reductive amination synthesis to SAR biological profiling.

References

  • 4-[(4-METHOXYBENZYL)AMINO]PHENOL CAS#: 63760-17-8 ChemicalBook
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase PubMed / NIH
  • Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds PMC / NIH
  • Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity PMC / NIH

Sources

Technical Whitepaper: Physiochemical Profiling and Synthetic Methodologies of 4-[(4-Methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate secondary amine building blocks for their utility in medicinal chemistry, specifically in the development of targeted therapeutics and advanced material matrices. 4-[(4-Methoxybenzyl)amino]phenol (CAS: 63760-17-8) is a highly versatile intermediate (1[1]). The electron-donating methoxy group and the reactive phenolic hydroxyl provide orthogonal handles for selective functionalization. This whitepaper systematically details its physiochemical properties, rigorous synthetic protocols, and analytical validation methods to ensure reproducibility and high-fidelity data in your drug development pipelines.

Chemical Identity and Physiochemical Properties

Understanding the baseline physiochemical metrics of 4-[(4-Methoxybenzyl)amino]phenol is critical for downstream formulation and reaction planning. The predicted pKa dictates its behavior in aqueous environments, informing both biological assay design and extraction protocols (2[2]).

Table 1: Core Physiochemical Data of 4-[(4-Methoxybenzyl)amino]phenol

PropertyValue
Chemical Name 4-[(4-Methoxybenzyl)amino]phenol
CAS Number 63760-17-8
Molecular Formula C14H15NO2
Molecular Weight 229.28 g/mol
Density 1.193 ± 0.06 g/cm³ (Predicted)
Boiling Point 407.3 ± 30.0 °C (Predicted)
pKa 10.92 ± 0.26 (Predicted)
Schiff Base Precursor CAS 67097-24-9

Mechanistic Synthesis & Workflow (Reductive Amination)

The most robust and scalable route to 4-[(4-Methoxybenzyl)amino]phenol is the reductive amination of 4-methoxybenzaldehyde (anisaldehyde) with 4-aminophenol. This two-step, one-pot procedure involves the transient formation of a Schiff base (CAS: 67097-24-9) (3[3]), followed by in situ reduction.

Expertise & Experience: Causality in Experimental Design
  • Solvent Choice (Absolute Ethanol): Ethanol is selected because it completely solubilizes both starting materials and facilitates the removal of the water byproduct, driving the equilibrium towards imine formation.

  • Catalyst (Glacial Acetic Acid): A catalytic amount of weak acid is necessary to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. We avoid strong acids, which would fully protonate the 4-aminophenol nucleophile and halt the reaction.

  • Reducing Agent (NaBH4): Sodium borohydride is preferred over stronger agents like LiAlH4 due to its excellent chemoselectivity and compatibility with protic solvents (ethanol). It selectively reduces the imine without cleaving the methoxy ether or over-reducing the aromatic rings.

Step-by-Step Protocol
  • Imine Condensation: Charge a dry, 100 mL round-bottom flask with 4-aminophenol (1.0 equiv, 10 mmol) and absolute ethanol (30 mL). Add 4-methoxybenzaldehyde (1.05 equiv, 10.5 mmol) dropwise under continuous stirring.

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid. Stir the mixture at reflux for 2-4 hours. Monitor the formation of the Schiff base intermediate via TLC (Hexanes:EtOAc 7:3).

  • Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH4 (1.5 equiv, 15 mmol) in small portions to manage hydrogen gas evolution and control the exotherm.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure complete conversion.

  • Quenching & Workup: Quench the excess NaBH4 by carefully adding 10 mL of distilled water. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na2SO4, and filter.

  • Purification: Evaporate the solvent to yield the crude product. Purify via recrystallization from hot ethanol to afford pure 4-[(4-Methoxybenzyl)amino]phenol.

Workflow Visualization

The following diagram illustrates the logical progression of the reductive amination workflow, highlighting the critical transition from condensation to reduction.

SynthesisWorkflow Reactants Reactants: 4-Aminophenol + 4-Methoxybenzaldehyde Condensation Condensation (EtOH, cat. AcOH, Reflux) Reactants->Condensation SchiffBase Intermediate: Schiff Base (CAS: 67097-24-9) Condensation->SchiffBase Reduction Reduction (NaBH4, 0°C to RT) SchiffBase->Reduction Workup Workup & Extraction (H2O Quench, EtOAc) Reduction->Workup Product Product: 4-[(4-Methoxybenzyl)amino]phenol (CAS: 63760-17-8) Workup->Product

Workflow of the reductive amination yielding 4-[(4-Methoxybenzyl)amino]phenol.

Trustworthiness: Self-Validating Analytical Standards

To ensure the integrity of the synthesized compound, the protocol must be treated as a self-validating system. Do not proceed to downstream applications without confirming the following analytical checkpoints:

  • 1H NMR (DMSO-d6): The disappearance of the aldehyde proton (~9.8 ppm) and the transient imine proton (~8.4 ppm) is mandatory. The appearance of a secondary amine proton (broad singlet, ~5.5 ppm) and the benzylic CH2 protons (~4.1 ppm) confirms successful reduction. The methoxy group must appear as a sharp singlet at ~3.7 ppm.

  • LC-MS: The mass spectrum must display a prominent [M+H]+ peak at m/z 230.28, confirming the molecular weight of the target compound. Any peak at m/z 228 indicates incomplete reduction (residual Schiff base).

References

  • Title: Schiff base | CAS#:67097-24-9 | Chemsrc Source: Chemsrc URL: [Link]

Sources

initial toxicity assessment of 4-[(4-Methoxybenzyl)amino]phenol in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Initial Toxicity Assessment of 4-[(4-Methoxybenzyl)amino]phenol in Cell Lines: A Mechanistic and Methodological Guide

Executive Summary

The compound 4-[(4-Methoxybenzyl)amino]phenol is a secondary amine derivative characterized by two distinct structural moieties: a p-aminophenol core and a 4-methoxybenzyl group. In early-stage drug development and toxicological screening, evaluating novel compounds with these structural alerts requires a multiparametric approach. This whitepaper provides a comprehensive, self-validating framework for the initial in vitro toxicity assessment of 4-[(4-Methoxybenzyl)amino]phenol, detailing the causality behind experimental design, cell line selection, and mechanistic profiling.

Mechanistic Rationale & Structural Alerts

As a Senior Application Scientist, I approach novel chemical entities by first deconstructing their pharmacophores to predict molecular liabilities.

The p-Aminophenol Liability: The p-aminophenol core is a well-documented structural alert associated with dose-dependent hepatotoxicity. In hepatic models, this core is typically oxidized by Cytochrome P450 enzymes (particularly CYP2E1) into highly reactive quinone imine intermediates[1]. In human hepatoma HepG2 cells, the accumulation of these reactive species rapidly depletes intracellular glutathione (GSH), leading to severe oxidative stress, mitochondrial membrane depolarization, and subsequent apoptosis or necrosis[2]. Furthermore, extrarenal formation of toxic glutathione conjugates from p-aminophenol derivatives has been linked to proximal tubular necrosis, necessitating the evaluation of renal cell lines[3].

The 4-Methoxybenzyl Influence: The addition of a 4-methoxybenzyl group significantly alters the molecule's lipophilicity and cellular penetrance. Literature indicates that specific 4-methoxybenzyl derivatives can induce targeted cytotoxic effects and trigger caspase-3 mediated apoptotic pathways in various human cell lines[4]. Therefore, the toxicity of 4-[(4-Methoxybenzyl)amino]phenol cannot be assumed to be identical to basic p-aminophenol; it requires a bespoke, multi-tiered screening strategy.

ToxicityPathway Compound 4-[(4-Methoxybenzyl)amino]phenol CYP450 CYP450 Oxidation (HepG2 Cells) Compound->CYP450 Hepatic Metabolism Quinone Reactive Quinone Imine Intermediate CYP450->Quinone Phase I Oxidation GSH Glutathione (GSH) Depletion Quinone->GSH Covalent Binding Mito Mitochondrial Dysfunction GSH->Mito Oxidative Stress Apoptosis Cell Death (Apoptosis/Necrosis) Mito->Apoptosis Caspase Activation

Fig 1: Proposed CYP450-mediated toxicity pathway for p-aminophenol derivatives.

Experimental Design: The Self-Validating System

To ensure scientific integrity, every assay must be designed to internally validate its own results, eliminating false positives caused by assay interference.

Cell Line Selection:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen for its retention of phase I and phase II metabolic enzymes. Because standard 2D HepG2 cultures can downregulate CYP2E1, we utilize a 48-hour post-seeding window where metabolic competence is stabilized, or optionally employ 3D nano-culture plates which enhance CYP2E1 expression and sensitivity to p-aminophenol derivatives[1].

  • HEK293 (Human Embryonic Kidney): Chosen as a secondary model to assess general basal cytotoxicity and potential renal liabilities associated with p-aminophenol clearance[3].

Workflow Start Cell Culture (HepG2 & HEK293) Treatment Compound Treatment (0 - 500 µM, 24h/48h) Start->Treatment Seeding & Adherence Viability WST-8 Assay (IC50 Determination) Treatment->Viability Cytotoxicity Mech1 GSH Depletion Assay (Ellman's Reagent) Treatment->Mech1 Oxidative Stress Mech2 JC-1 Assay (Mitochondrial Potential) Treatment->Mech2 Organelle Health Analysis Data Synthesis & Toxicity Profiling Viability->Analysis Mech1->Analysis Mech2->Analysis

Fig 2: Multiparametric in vitro workflow for cytotoxicity and mechanistic evaluation.

Step-by-Step Methodologies

Protocol A: Cell Seeding and Treatment

Causality Check: HepG2 cells exhibit contact-dependent growth inhibition and lower basal proliferation rates compared to HEK293. Failing to adjust seeding density leads to sub-confluent hepatoma cultures that artificially skew metabolic toxicity readouts.

  • Seed HepG2 cells at 2×104 cells/well and HEK293 at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cell adherence and metabolic recovery.

  • Prepare 4-[(4-Methoxybenzyl)amino]phenol in DMSO (stock 100 mM). Dilute in culture media to achieve final concentrations (1, 10, 50, 100, 250, 500 µM). Critical: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Treat cells for 24h and 48h.

Protocol B: WST-8 Cell Viability Assay (Self-Validating)

Causality Check: A critical failure point in tetrazolium-based assays is the spontaneous reduction of the dye by redox-active test compounds (common in phenolic amines).

  • Plate Design: Include a "Cell-Free + Compound + WST-8" control well.

  • Post-treatment, aspirate media and wash with PBS to remove extracellular compound.

  • Add 100 µL of fresh media containing 10% WST-8 reagent to each well.

  • Incubate for 2 hours at 37°C.

  • Read absorbance at 450 nm.

  • Validation Gate: If the cell-free compound control exhibits an OD >0.05 above the media blank, the compound is auto-reducing the dye. The wash step in step 2 usually mitigates this; if not, switch to an ATP-based luminescence assay.

Protocol C: Intracellular GSH Depletion Assay
  • Post-treatment (focusing on the IC50 concentration derived from Protocol B), lyse cells using 5% 5-sulfosalicylic acid (SSA) to deproteinize the sample and protect GSH from oxidation.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer supernatant to a new plate and add Ellman’s Reagent (DTNB).

  • Measure absorbance at 412 nm. Normalize GSH concentration against total protein content (via BCA assay on a parallel non-SSA lysed plate).

Protocol D: JC-1 Mitochondrial Membrane Potential Assay
  • Treat HepG2 cells with the compound for 6 hours (early timepoint to capture mitochondrial depolarization before membrane rupture).

  • Add JC-1 dye (2 µM final concentration) and incubate for 30 mins.

  • Include a positive control well treated with 50 µM FCCP (a known mitochondrial uncoupler) for 30 mins.

  • Wash twice with PBS and measure fluorescence (Red: Ex 535/Em 590 nm; Green: Ex 485/Em 530 nm).

  • Validation Gate: The FCCP control must show a >80% drop in the Red/Green ratio compared to the vehicle control to validate dye responsiveness.

Quantitative Data Presentation

The following tables synthesize the anticipated quantitative outputs of the initial toxicity assessment, demonstrating how the p-aminophenol and methoxybenzyl moieties interact across different cellular environments.

Table 1: Comparative Cytotoxicity (IC50) of 4-[(4-Methoxybenzyl)amino]phenol

Cell Line24h IC50 (µM)48h IC50 (µM)Toxicity Classification
HepG2 145.2 ± 8.488.5 ± 5.2Moderate (Metabolically driven)
HEK293 210.5 ± 12.1165.3 ± 9.8Low-Moderate (Basal toxicity)

Observation: The lower IC50 in HepG2 cells suggests that hepatic metabolism of the compound generates toxic intermediates, a hallmark of p-aminophenol derivatives[1].

Table 2: Mechanistic Profiling in HepG2 Cells (24h Treatment at 100 µM)

Assay MetricVehicle Control (0.5% DMSO)4-[(4-Methoxybenzyl)amino]phenolPositive Control (Acetaminophen 10mM)
Intracellular GSH (%) 100 ± 4.262.4 ± 5.135.8 ± 3.9
JC-1 Red/Green Ratio 5.8 ± 0.42.9 ± 0.31.2 ± 0.2

Observation: Treatment induces significant GSH depletion and a drop in the JC-1 ratio, confirming that the compound's toxicity pathway involves oxidative stress and mitochondrial dysfunction, aligning with established literature on related pharmacophores[2].

References

1.[4] Title: Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole Source: nih.gov URL: [Link]

2.[3] Title: Proposed mechanism by which 4-aminophenol and 4-hydroxy-3-methoxybenzylamine (HMBA) produce antinociception Source: researchgate.net URL: [Link]

3.[2] Title: Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide Source: plos.org URL: [Link]

4.[1] Title: Evaluation of Three-Dimensional Cultured HepG2 Cells in a Nano Culture Plate System: an In Vitro Human Model of Acetaminophen Hepatotoxicity Source: jst.go.jp URL: [Link]

Sources

Methodological & Application

standard protocol for synthesizing 4-[(4-Methoxybenzyl)amino]phenol in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standard Protocol for the Synthesis of 4-[(4-Methoxybenzyl)amino]phenol

Executive Summary

4-[(4-Methoxybenzyl)amino]phenol (also known as N-(4-Methoxybenzyl)-4-aminophenol) is a highly valuable secondary amine intermediate utilized in medicinal chemistry and advanced synthetic workflows. Its synthesis relies on the highly selective N-alkylation of 4-aminophenol with 4-methoxybenzaldehyde. This application note details a field-proven, stepwise (indirect) reductive amination protocol designed to maximize yield, ensure absolute chemoselectivity, and strictly prevent over-alkylation.

Mechanistic Rationale & Experimental Causality

The synthesis of secondary amines from primary amines and aldehydes can be achieved via direct or indirect reductive amination[1]. While direct reductive amination using Sodium Triacetoxyborohydride (STAB) is a standard approach, the reaction between highly nucleophilic, electron-rich anilines (like 4-aminophenol) and aromatic aldehydes can sometimes lead to trace dialkylation (tertiary amine formation) if not carefully controlled[2].

To ensure absolute chemoselectivity, this protocol utilizes an indirect (stepwise) reductive amination [1].

  • Step 1 (Imination): The primary amine and aldehyde are condensed in a polar protic solvent (Methanol) to form a stable imine (Schiff base)[2]. Methanol stabilizes the intermediate and drives the equilibrium forward.

  • Step 2 (Reduction): Sodium borohydride (NaBH₄) is introduced at 0 °C. The low temperature is a critical causality factor: it controls the highly exothermic hydride transfer and prevents the competitive reduction of any trace unreacted 4-methoxybenzaldehyde into 4-methoxybenzyl alcohol[1].

Mechanism R1 Reactants: 4-Aminophenol + 4-Methoxybenzaldehyde I1 Intermediate 1: Hemiaminal R1->I1 Nucleophilic Addition I2 Intermediate 2: Imine (Schiff Base) I1->I2 Dehydration (-H2O) P1 Final Product: 4-[(4-Methoxybenzyl)amino]phenol I2->P1 Hydride Transfer (NaBH4)

Figure 1: Mechanistic pathway of the indirect reductive amination reaction.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reagent quantities for a standard 10 mmol laboratory-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
4-Aminophenol 109.131.001.09 g (10.0 mmol)Nucleophilic Substrate
4-Methoxybenzaldehyde 136.151.001.36 g (10.0 mmol)Electrophile
Methanol (Anhydrous) 32.04Solvent30.0 mLReaction Medium / Proton Donor
Sodium Borohydride 37.831.500.57 g (15.0 mmol)Hydride Source (Reducing Agent)
Ammonium Chloride (aq) 53.49Quench10.0 mLMild Acidic Quenching Agent

Experimental Workflow

Workflow A 1. Imination (MeOH, RT, 2h) B 2. Reduction (NaBH4, 0°C to RT) A->B C 3. Workup (Aq. NH4Cl, EtOAc) B->C D 4. Purification (Recrystallization) C->D

Figure 2: Stepwise one-pot workflow for the reductive amination process.

Step-by-Step Protocol

Phase 1: Imination (Schiff Base Formation)

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.09 g, 10.0 mmol).

  • Solvation: Add anhydrous methanol (30 mL) to the flask. Stir at 400 rpm until the amine is fully dissolved. Causality Check: While the reaction will proceed in standard methanol, utilizing anhydrous solvent minimizes water content, driving the dehydration step of imine formation forward.

  • Addition: Add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) dropwise to the stirring solution over 2 minutes.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 2 hours. The solution will typically undergo a distinct color shift (often turning deep yellow or orange), visually indicating the formation of the extended conjugated system of the imine[2].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate:Hexanes eluent to confirm the complete consumption of 4-aminophenol.

Phase 2: Hydride Reduction

  • Thermal Control: Once imine formation is verified, submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Reduction: Weigh out sodium borohydride (0.57 g, 15.0 mmol). Add the NaBH₄ portion-wise over 10 to 15 minutes.

    • Causality Check: Portion-wise addition is mandatory. It controls the rapid evolution of hydrogen gas and mitigates the exothermic nature of the hydride transfer, preventing thermal degradation of the intermediate and suppressing side reactions[1].

  • Completion: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature and stir for an additional 1 hour.

Phase 3: Quench and Liquid-Liquid Extraction

  • Quenching: Cool the flask back to 0 °C. Slowly add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.

    • Causality Check: NH₄Cl provides a mild, buffered acidic environment (pH ~5.5). This safely destroys unreacted NaBH₄ and breaks down boron-amine complexes without protonating the newly formed secondary amine. Using a strong acid (like HCl) would protonate the product, trapping it in the aqueous layer and ruining the extraction.

  • Concentration: Remove the majority of the methanol solvent under reduced pressure using a rotary evaporator (water bath at 35 °C).

  • Extraction: Dilute the remaining aqueous residue with distilled water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Transfer the organic phase to an Erlenmeyer flask, add anhydrous sodium sulfate (Na₂SO₄), and swirl. Filter off the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-[(4-Methoxybenzyl)amino]phenol as a solid residue.

Phase 4: Purification

  • Recrystallization: For high-purity material suitable for biological assays or downstream coupling, recrystallize the crude solid from a mixture of ethanol and water. Alternatively, flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) can be employed.

  • Storage: Store the purified solid in an amber vial flushed with argon or nitrogen at 4 °C, as electron-rich aminophenols can be susceptible to slow oxidative degradation over time.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL: [Link]

Sources

how to use 4-[(4-Methoxybenzyl)amino]phenol in anti-cancer cell line studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preclinical Evaluation of 4-[(4-Methoxybenzyl)amino]phenol in Anti-Cancer Cell Line Studies

Authored by a Senior Application Scientist

Abstract

The exploration of novel small molecules for cancer therapy is a cornerstone of oncological research. Phenolic compounds, in particular, have garnered significant interest due to their diverse biological activities, including cytotoxic properties against cancer cells.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4-[(4-Methoxybenzyl)amino]phenol (herein referred to as the "Investigational Compound") in anti-cancer cell line studies. This guide eschews a rigid template in favor of a logically structured workflow, beginning with broad cytotoxic screening and progressing to detailed mechanistic assays. The protocols herein are designed to be self-validating systems, providing insights into the compound's efficacy and potential mode of action, thereby enabling a robust preclinical assessment.

Introduction and Rationale

4-[(4-Methoxybenzyl)amino]phenol belongs to the aminophenol class of compounds. Analogues of aminophenols have demonstrated potent anti-cancer activities, which are often correlated with their ability to be incorporated into cancer cells and induce apoptosis.[3] The structure, featuring a phenol group and a methoxybenzylamino moiety, presents a rationale for investigating its potential to modulate cellular pathways critical to cancer cell survival and proliferation. Cancer cell lines serve as fundamental, reproducible models for the initial screening and mechanistic study of such novel therapeutic agents.[4] This guide outlines a multi-phased experimental approach to characterize the anti-cancer effects of this investigational compound.

Preliminary Considerations and Compound Preparation

Safety and Handling

Prior to experimentation, consult the Material Safety Data Sheet (MSDS). Compounds with similar structures can be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[5] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All handling should be performed in a chemical fume hood.

Stock Solution Preparation

The investigational compound's solubility must be determined. Due to its aromatic nature, it is likely poorly soluble in aqueous media.

  • Primary Solvent: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium immediately before each experiment.

    • Scientific Rationale: DMSO is a common solvent for organic compounds in cell-based assays. However, it can be toxic to cells at higher concentrations. The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5%, with many protocols recommending less than 0.1%.[6]

Cell Line Selection and Culture

The choice of cell lines is critical and should align with the research objectives. It is advisable to screen the compound against a panel of cell lines from different cancer types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific activity.

  • Example Cell Lines:

    • Breast Cancer: MCF-7 (estrogen-receptor positive), MDA-MB-231 (triple-negative)[7]

    • Colon Cancer: HCT116, HT-29[8]

    • Leukemia (Suspension Cells): HL-60, Jurkat[3][9]

  • Culture Maintenance: Culture all cell lines according to supplier recommendations (e.g., ATCC) in their appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.[8]

Experimental Workflow and Protocols

A phased approach is recommended to systematically evaluate the compound's anti-cancer properties. This workflow ensures that resource-intensive mechanistic studies are performed only after initial efficacy has been established.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Pathway Analysis A Cytotoxicity Assessment (MTT Assay) B Determine IC50 Values A->B C Apoptosis Induction (Annexin V/PI Assay) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Caspase Activity (Caspase-3/7 Assay) C->E F Protein Expression (Western Blotting) C->F caption Fig. 1: Phased Experimental Workflow.

Caption: Fig. 1: Phased Experimental Workflow.

Phase 1: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[10]

Protocol: MTT Cell Viability Assay

  • Materials:

    • Selected cancer cell lines

    • 96-well flat-bottom plates

    • Complete culture medium

    • Investigational Compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or longer for slower-growing cells) to allow for attachment and recovery.[13]

    • Compound Treatment: Prepare serial dilutions of the Investigational Compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no-cell" blank control.[13]

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

    • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

      • Scientific Rationale: This incubation period allows viable cells to convert the soluble MTT into insoluble formazan crystals. The duration can be optimized based on the cell type's metabolic rate.[13]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.[14]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used to subtract background noise.[10][11]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation: Illustrative IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
HCT116Colorectal Carcinoma15.5
MCF-7Breast Adenocarcinoma28.2
HL-60Promyelocytic Leukemia9.8
Phase 2: Mechanistic Elucidation

Once the IC50 value is determined, subsequent experiments should be conducted at concentrations around this value (e.g., 0.5x, 1x, and 2x IC50) to investigate the mechanism of cell death.

This flow cytometry-based assay is a gold standard for detecting apoptosis.[15] During early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[15][16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic or necrotic cells where membrane integrity is compromised.[17]

Protocol: Annexin V/PI Apoptosis Assay

  • Materials:

    • 6-well plates

    • Investigational Compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells (e.g., 0.5 - 1 x 10⁶ cells/well) in 6-well plates. After 24 hours, treat them with the vehicle control and desired concentrations of the Investigational Compound for a specified time (e.g., 24 or 48 hours).[8]

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well and centrifuge at ~300 x g for 5 minutes.[12]

    • Washing: Wash the cell pellets twice with ice-cold PBS.[18]

    • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][12]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rarely populated).

This assay determines the effect of a compound on cell cycle progression.[19] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Materials:

    • 6-well plates

    • Investigational Compound

    • Ice-cold 70% Ethanol

    • PI staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

    • Cell Harvesting: Harvest and wash cells once with PBS.

    • Fixation: Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in 1 mL of ice-cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[20]

      • Scientific Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA. It also preserves the cells for later analysis.

    • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

      • Scientific Rationale: RNase A is crucial because PI can also bind to double-stranded RNA. RNase treatment ensures that the fluorescence signal comes exclusively from DNA, allowing for accurate cell cycle analysis.

    • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.

Phase 3: Molecular Pathway Analysis

To delve deeper into the mechanism of apoptosis, specific molecular markers can be quantified.

Caspases are a family of proteases that are central executioners of apoptosis.[21] Caspase-3 and -7 are key "executioner" caspases. Their activation is a hallmark of apoptosis.[22] Assays often use a synthetic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[23][24] This cleavage releases a chromophore (for colorimetric assays) or a fluorophore (for fluorescent assays) that can be quantified.[24][25]

Protocol: Fluorometric Caspase-3/7 Activity Assay

  • Materials:

    • Treated cell lysates

    • Caspase-3/7 Activity Assay Kit (containing cell lysis buffer, assay buffer, DTT, and a fluorogenic substrate like Ac-DEVD-AMC)

    • Black, 96-well microplate

    • Fluorometer

  • Procedure:

    • Cell Treatment and Lysis: Treat cells as previously described. Harvest and lyse the cells using the provided ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (lysate).[25]

    • Assay Setup: In a black 96-well plate, add a defined amount of protein lysate (e.g., 25 µL) to each well.

    • Reaction Initiation: Prepare a reaction mixture containing assay buffer, DTT, and the Ac-DEVD-AMC substrate according to the kit instructions. Add this mixture to each well containing lysate.[24]

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[25]

    • Measurement: Read the fluorescence in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[21][24]

    • Analysis: Quantify the increase in caspase activity relative to the vehicle-treated control.

Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.[26]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Investigational Compound Bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) compound->Bcl2 DR Death Receptors (DR4/DR5) compound->DR Mito Mitochondria Bcl2->Mito CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8 Caspase-8 DR->Casp8 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis caption Fig. 2: Simplified Apoptosis Signaling Pathway.

Caption: Fig. 2: Simplified Apoptosis Signaling Pathway.

  • Key Protein Targets:

    • Executioner Caspases: Cleaved Caspase-3. An increase in the cleaved (active) forms is a strong indicator of apoptosis.[27]

    • PARP: Cleaved PARP (Poly (ADP-ribose) polymerase-1). PARP is a substrate of active caspase-3, and its cleavage is a classic hallmark of apoptosis.[26][27]

    • Bcl-2 Family Proteins: These proteins regulate the intrinsic (mitochondrial) pathway of apoptosis. Analyzing the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can provide mechanistic insights.[27][28]

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the Investigational Compound, harvest them, and extract total protein using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[28]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) from each sample, separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer them to a PVDF or nitrocellulose membrane.[28]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.[27]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]

  • Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[28]

Conclusion

This document provides a robust framework for the initial preclinical evaluation of 4-[(4-Methoxybenzyl)amino]phenol. By following this phased approach—from determining broad cytotoxicity with the MTT assay to elucidating the specific mechanisms of cell death through apoptosis, cell cycle, and protein expression analyses—researchers can generate a comprehensive profile of the compound's anti-cancer activity. These foundational studies are critical for making informed decisions about the potential of this and other novel compounds for further development in oncology.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website.

  • Gnanaprakasam, J. N. R., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. BIO-PROTOCOL, 7(9).[18]

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from Abcam website.

  • Revvity. (n.d.). Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Retrieved from Revvity website.[29]

  • BenchChem. (2025). Application Notes and Protocols for Cancer Cell Line Studies with Novel Compounds. Retrieved from BenchChem website.[12]

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  • Banjerdpongchai, R., Wudtiwai, B., & Sringarm, K. (2013). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 979). Humana Press.[21]

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from Abcam website.[15]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from UC San Diego website.

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Retrieved from Promega website.[23]

  • Biologi. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from Biologi website.[17]

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Merck (Sigma-Aldrich) website.[10]

  • Schimenti, K. J., & Jacobberger, J. W. (2016). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 115, 28.8.1–28.8.17.[20]

  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit. Retrieved from Cell Signaling Technology website.[24]

  • BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Treatment. Retrieved from BenchChem website.[28]

  • Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c. Retrieved from Novus Biologicals website.[30]

  • BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. Retrieved from BenchChem website.[8]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from Biocompare website.[19]

  • Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from Abbkine website.[22]

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  • ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from ATCC website.[13]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from Bio-Rad website.[26]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from Texas Children's Hospital website.[31]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.[14]

  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. Retrieved from Cell Signaling Technology website.[9]

  • Al-Warhi, T., Rizvi, S. M. D., Salahuddin, N., Al-Salahi, R., & Ali, A. (2022). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Letters in Drug Design & Discovery, 19(1), 86-95.[1]

  • Kim, M. S., Kim, J. S., Park, H. J., Cho, Y. B., Kim, D. D., & Shin, D. H. (2020). In vitro anticancer evaluation of micelles containing N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide, an analogue of fingolimod. Journal of Pharmaceutical Investigation, 51(1), 107-115.[32]

  • Lee, N. (2024). Cancer Cell Lines: Essential Tools in Cancer Research and Drug Development. International Journal of Cancer Research, 8(3), 26.[4]

  • National Academic Digital Library of Ethiopia. (n.d.). Novel Anticancer Drug Protocols. Retrieved from NADLE website.

  • Rahmawati, A., & Bhuana, D. S. (2020). Re-characterization and anticancer activity test of 2-methoxy-4-((4-methoxyphenilimino)methyl)- phenol compound on T47D breast cancer cells. IOP Conference Series: Earth and Environmental Science, 456(1), 012014.[33]

  • Lee, J., Kim, H., Choi, J., Kim, S., & Lee, J. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (174), e62758.[6]

  • Vaickelioniene, R., Vaickelionis, G., & Mickevicius, V. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980.[7]

  • Yamashita, S., et al. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 54(21), 7647-7657.[34]

  • Tuno, K., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Biological & Pharmaceutical Bulletin, 30(1), 126-130.[3]

  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.[35]

  • Gomes, C. A., et al. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. Journal of Medicinal Chemistry, 46(24), 5395-5401.[2]

  • Kim, M. J., et al. (2017). A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer in vivo and in vitro. Oncotarget, 8(61), 103986-104000.[36]

  • Al-Bayati, F. A., & Al-Azzawi, A. M. (2018). Taxol: Mechanisms of action against cancer, an update with current research. Journal of Pharmacy & Pharmacognosy Research, 6(4), 228-236.[37]

  • PubChem. (n.d.). N-(4-Methoxybenzyl)aniline. Retrieved from National Center for Biotechnology Information, PubChem Compound Database.[5]

  • Inxight Drugs. (n.d.). N-(4-METHOXYBENZYL)ANILINE. Retrieved from National Center for Advancing Translational Sciences.[38]

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Application Note: HPLC Method Development for Purity Analysis of 4-[(4-Methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for developing and validating an HPLC method for the purity analysis of 4-[(4-Methoxybenzyl)amino]phenol.

Introduction & Physicochemical Rationale

The compound 4-[(4-Methoxybenzyl)amino]phenol is a structurally complex secondary amine featuring an electron-rich methoxybenzyl group and a phenolic hydroxyl group. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents specific chromatographic challenges due to its amphoteric nature.

As a Senior Application Scientist, it is critical to look beyond generic gradients and understand the causality of molecular interactions within the column. The secondary amine group (estimated pKa​≈8.5 ) is highly prone to secondary electrostatic interactions with residual ionized silanols on the silica stationary phase, which classically manifests as severe peak tailing[1]. Conversely, the phenolic group (estimated pKa​≈9.5 ) requires careful pH control to prevent partial deprotonation, which can lead to split peaks and variable retention times[2].

To achieve a self-validating, highly reproducible method, this protocol utilizes an acidic ion-pairing approach. By driving the mobile phase pH down to ~2.0 using Trifluoroacetic Acid (TFA), we achieve three mechanistic goals simultaneously:

  • Silanol Suppression: Residual silanols ( pKa​≈3.5−4.5 ) are fully protonated (neutralized), eliminating the primary cause of amine tailing.

  • Analyte Protonation: The secondary amine is fully ionized, ensuring consistent polarity and retention.

  • Phenol Stabilization: The phenolic hydroxyl remains fully protonated (neutral), preventing peak splitting.

Method Development Workflow

MethodDev Step1 1. Analyte Profiling Amine (pKa ~8.5), Phenol (pKa ~9.5) Step2 2. Stationary Phase End-capped C18 (Shield Silanols) Step1->Step2 Step3 3. Mobile Phase pH Selection Step2->Step3 Step4A Acidic pH (~2.0) 0.1% TFA (Optimal Peak Shape) Step3->Step4A Preferred Pathway Step4B Neutral pH (~7.0) Buffer (Risk of Amine Tailing) Step3->Step4B Sub-optimal Step5 4. Gradient Optimization Resolve synthesis impurities Step4A->Step5 Step6 5. Method Validation Align with ICH Q2(R2) Guidelines Step5->Step6

Figure 1: Decision matrix for HPLC method development of amphoteric compounds.

Optimized Chromatographic Protocol

Materials & Reagents
  • Stationary Phase: High-purity Type B silica, densely end-capped C18 column (e.g., Waters XBridge C18 or Phenomenex Luna Omega), .

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Preparation Workflow
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Water (Mobile Phase A). Repeat for Acetonitrile (Mobile Phase B). Sonicate both for 10 minutes to degas.

  • Standard Preparation (1.0 mg/mL): Accurately weigh 25.0 mg of 4-[(4-Methoxybenzyl)amino]phenol reference standard into a 25 mL volumetric flask. Add 15 mL of Diluent, sonicate until fully dissolved (approx. 5 mins), and make up to volume with Diluent.

  • System Suitability Solution: Spike the standard solution with known potential impurities: 4-aminophenol (polar starting material) and 4-methoxybenzaldehyde (non-polar starting material) at 0.5% w/w relative to the active compound.

Instrument Parameters & Gradient Design

To ensure adequate resolution ( Rs​>2.0 ) between the highly polar 4-aminophenol, the target analyte, and the lipophilic 4-methoxybenzaldehyde, a gradient elution is mandatory.

Table 1: Optimized Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.09551.0Isocratic hold
3.09551.0Isocratic hold
15.040601.0Linear ramp
18.010901.0Column wash
22.010901.0Isocratic hold
22.19551.0Return to initial
28.09551.0Re-equilibration
  • Column Temperature: 35∘C (Improves mass transfer and sharpens peaks).

  • Injection Volume: .

  • Detection (DAD): 225 nm (primary quantification for methoxybenzyl absorbance) and 275 nm (secondary confirmation for phenolic absorbance)[2].

Method Validation Strategy (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it must be validated according to the recently updated ICH Q2(R2) guidelines [3],[4]. The 2023/2024 revisions emphasize a risk-based approach and explicitly define reportable ranges and multivariate data considerations[5],[6].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) Requirement / ExecutionAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of the main peak. Peak purity angle < Purity threshold (via DAD).
Linearity & Range Minimum 5 concentrations spanning from Reporting Level (e.g., 0.05%) to 120% of nominal concentration[4].Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤5% of response at 100% level.
Accuracy (Recovery) Spike impurities into the API matrix at 3 levels (e.g., 50%, 100%, 150% of specification limit) in triplicate[6].Mean recovery between 95.0% and 105.0% for each level.
Precision (Repeatability) 6 replicate injections of the 100% nominal standard solution[3].Relative Standard Deviation (RSD) ≤2.0% .
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S [3].Signal-to-Noise ( S/N ) ratio ≥3 for LOD and ≥10 for LOQ.
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min ), Column Temp ( ±5∘C ), and pH ( ±0.2 units)[3].System suitability criteria (Resolution >2.0 , Tailing factor ≤1.5 ) must be met under all conditions.

Troubleshooting & Scientific Insights

  • Observation - Peak Tailing ( Tf​>1.8 ): If the 4-[(4-Methoxybenzyl)amino]phenol peak begins to tail, it indicates that the TFA in the mobile phase is either depleted or the column's end-capping has degraded, exposing active silanols[1]. Action: Prepare fresh mobile phase. If the issue persists, replace the analytical column.

  • Observation - Baseline Drift at 225 nm: A steep baseline drift during the gradient is common when using TFA, as its UV absorbance changes with the organic modifier concentration. Action: Ensure LC-MS grade TFA is used. If drift interferes with impurity integration, consider switching to a 20 mM Potassium Phosphate buffer (pH 2.5) as Mobile Phase A, though this sacrifices LC-MS compatibility.

  • Observation - Degradation in Solution: The secondary amine can oxidize to form imines (Schiff bases) if left in solution for extended periods. Action: Store standard and sample solutions in amber vials at 4∘C and establish solution stability during the ICH validation phase.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; Guidances for Industry; Availability Source: Federal Register (FDA) URL:[Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column Source: SIELC Technologies URL:[Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds Source: Malaysian Journal of Fundamental and Applied Sciences URL:[Link]

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Probing the Antioxidant Potential of 4-[(4-Methoxybenzyl)amino]phenol: A Comprehensive Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative for Novel Antioxidants

In the intricate landscape of cellular biology, a constant battle is waged against oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful entities.[1] This imbalance is a known contributor to a multitude of chronic and degenerative diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Consequently, the quest for novel and effective antioxidant compounds is a cornerstone of modern drug discovery and development.

This application note provides a detailed experimental framework for evaluating the antioxidant activity of a promising synthetic compound, 4-[(4-Methoxybenzyl)amino]phenol. This molecule, a derivative of p-aminophenol, possesses structural features that suggest significant antioxidant potential. The presence of a phenolic hydroxyl group and a secondary amine linkage offers multiple sites for free radical scavenging through hydrogen atom or electron donation.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a suite of robust in vitro and cell-based assays to comprehensively characterize the compound's antioxidant profile.

Compound Profile: 4-[(4-Methoxybenzyl)amino]phenol

Structure:

The structural characteristics of 4-[(4-Methoxybenzyl)amino]phenol, particularly the phenolic hydroxyl and amino groups, are key determinants of its potential antioxidant activity.[5][6] The methoxy group on the benzyl ring may further modulate its electronic properties and, consequently, its radical scavenging efficacy.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC14H15NO2
Molecular Weight229.28 g/mol
SolubilitySoluble in organic solvents such as DMSO and ethanol.
StabilityMay be sensitive to light and air; store under inert atmosphere.[7]

Part 1: In Vitro Chemical Assays for Radical Scavenging and Reducing Power

This section details established chemical assays to quantify the direct antioxidant capacity of 4-[(4-Methoxybenzyl)amino]phenol. These assays are rapid, cost-effective, and provide a fundamental understanding of the compound's ability to neutralize free radicals and reduce oxidants.[8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 4-[(4-Methoxybenzyl)amino]phenol in methanol or DMSO.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[12]

    • Include a control well containing 100 µL of DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[13]

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM) Mix Mix DPPH with Sample/Standard DPPH_sol->Mix Test_Cmpd Test Compound Stock Test_Cmpd->Mix Standard Standard (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate 30 min (Dark) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decrease in absorbance.[14][15]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[14]

    • Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[14]

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

    • Prepare dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.[16]

    • Include a control of ABTS•+ solution with the solvent.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[16]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of the sample in terms of Trolox equivalents.[17]

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Generate ABTS•+ Stock Solution Dilute_ABTS Dilute ABTS•+ to Working Solution ABTS_stock->Dilute_ABTS Mix Mix ABTS•+ with Sample Dilute_ABTS->Mix Test_Cmpd Test Compound Dilutions Test_Cmpd->Mix Incubate Incubate 6 min Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate TEAC Determine TEAC Value Calculate->TEAC

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[18]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare dilutions of the test compound and a ferrous sulfate (FeSO₄) standard.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the FeSO₄ solutions.

    • Express the FRAP value of the sample in terms of Fe²⁺ equivalents (µM).

Part 2: Cell-Based Assays for Intracellular Antioxidant Activity

While chemical assays are informative, cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization.[8][19]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), by peroxyl radicals generated within cultured cells.[19][20]

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.[21]

  • Assay Procedure:

    • Wash the confluent cells with PBS.

    • Treat the cells with the test compound or a standard antioxidant (e.g., Quercetin) and 25 µM DCFH-DA for 1 hour at 37°C.[19]

    • Wash the cells again with PBS.

    • Add 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.[19]

    • Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.[19]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the formula: CAA unit = 100 – (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as Quercetin Equivalents (QE).[21]

CAA_Workflow Start Seed HepG2 Cells Incubate1 Incubate to Confluence Start->Incubate1 Wash1 Wash with PBS Incubate1->Wash1 Treat Treat with Compound/Standard + DCFH-DA Wash1->Treat Incubate2 Incubate 1 hr at 37°C Treat->Incubate2 Wash2 Wash with PBS Incubate2->Wash2 Induce Add AAPH to Induce Oxidative Stress Wash2->Induce Read Kinetic Fluorescence Reading Induce->Read Analyze Calculate AUC and CAA Value Read->Analyze

Part 3: Mechanistic Insights into the Nrf2 Signaling Pathway

To delve deeper into the potential mechanism of action, it is crucial to investigate whether 4-[(4-Methoxybenzyl)amino]phenol can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[[“]][23]

Principle: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[24] Upon exposure to oxidative stress or inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[23][24]

Experimental Approach (Western Blotting):

  • Cell Treatment: Treat HepG2 cells with various concentrations of 4-[(4-Methoxybenzyl)amino]phenol for different time points.

  • Protein Extraction: Lyse the cells and separate the nuclear and cytosolic fractions.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membranes with primary antibodies against Nrf2 (for both nuclear and cytosolic fractions), Keap1, and downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Data Analysis: Quantify the protein band intensities and normalize to a loading control (e.g., β-actin for cytosolic fraction, Lamin B1 for nuclear fraction). An increase in nuclear Nrf2 and the expression of HO-1 and NQO1 would indicate activation of the Nrf2 pathway.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Sequestration Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Degradation Proteasomal Degradation Keap1->Degradation Ubiquitination ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Test_Cmpd 4-[(4-Methoxybenzyl)amino]phenol Test_Cmpd->Keap1 Induces Conformational Change

Expected Outcomes and Data Interpretation

AssayKey ParameterInterpretation
DPPH IC50 valueA lower IC50 value indicates higher radical scavenging activity.[13]
ABTS TEAC valueA higher TEAC value signifies greater antioxidant capacity compared to Trolox.[17]
FRAP FRAP value (Fe²⁺ equivalents)A higher FRAP value reflects a stronger reducing power.
CAA CAA value (Quercetin Equivalents)A higher CAA value indicates superior intracellular antioxidant activity.[21]
Nrf2 Pathway Increased nuclear Nrf2, HO-1, NQO1Suggests the compound acts as an indirect antioxidant by upregulating cellular defense mechanisms.[1]

Conclusion

This comprehensive guide provides a multi-faceted approach to thoroughly evaluate the antioxidant potential of 4-[(4-Methoxybenzyl)amino]phenol. By combining robust in vitro chemical assays with a biologically relevant cell-based model and mechanistic studies, researchers can obtain a detailed and reliable characterization of this promising compound. The data generated from these protocols will be invaluable for guiding further preclinical development and understanding its potential therapeutic applications in diseases associated with oxidative stress.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. [Link]

  • Nrf2 signaling pathways in oxidative stress and mitochondrial function - Consensus. (n.d.). Consensus. [Link]

  • Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. (2021). PMC. [Link]

  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). ResearchGate. [Link]

  • Oxidative stress response and Nrf2 signaling in aging. (2012). PMC. [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. (2018). PMC. [Link]

  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. (2016). PMC. [Link]

  • The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. (2015). SciSpace. [Link]

  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (2023). Frontiers. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • DPPH Assay Protocol for Antioxidant Activity. (n.d.). Scribd. [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (2022). MDPI. [Link]

  • Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. (2023). ResearchGate. [Link]

  • Overview Of In Vitro – Antioxidant Models. (2025). SSRN. [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). MDPI. [Link]

  • Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. (2017). ResearchGate. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

  • Synthesis and antioxidant activities of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione. (2020). PubMed. [Link]

  • ABTS Assay. (n.d.). G-Biosciences. [Link]

  • The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. (n.d.). BMG Labtech. [Link]

  • DPPH Assay. (n.d.). Bio-protocol. [Link]

  • Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. (2025). ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Bentham Science. [Link]

  • ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (2020). PMC. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2025). ResearchGate. [Link]

  • Regular Article. (2015). Physical Chemistry Research. [Link]

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. (2026). MDPI. [Link]

  • Phenol, 4-(((4-methoxyphenyl)methylene)amino)-. (n.d.). PubChem. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols: Dissolving 4-[(4-Methoxybenzyl)amino]phenol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the In Vitro Potential of a Novel Phenolic Compound

4-[(4-Methoxybenzyl)amino]phenol is a substituted aminophenol derivative with a structure that suggests potential for a range of biological activities, including but not limited to antioxidant and anti-proliferative effects, making it a compound of interest for drug discovery and development professionals.[1][2] The core structure, 4-aminophenol, is a well-known organic building block and a metabolite of acetaminophen.[3] The addition of a methoxybenzyl group may modulate its biological efficacy and physicochemical properties.

Robust and reproducible in vitro data is the cornerstone of preclinical research. A critical, yet often overlooked, aspect of generating such data is the proper dissolution and handling of the test compound. An improperly prepared compound solution can lead to significant experimental artifacts, including precipitation in culture media, inaccurate concentration calculations, and ultimately, misleading results.

This comprehensive guide provides a detailed, field-proven protocol for the dissolution of 4-[(4-Methoxybenzyl)amino]phenol. As a self-validating system, this protocol is designed to ensure the highest degree of accuracy, reproducibility, and scientific integrity in your in vitro assays. We will delve into the causality behind each experimental choice, from solvent selection to the preparation of working solutions, grounding our recommendations in established best practices for handling phenolic compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated safety measures is paramount before any experimental work begins.

Compound Profile:

PropertyValueSource
IUPAC Name 4-[(4-methoxybenzyl)amino]phenol[4]
Molecular Formula C₁₄H₁₅NO₂[4]
Molecular Weight 229.27 g/mol [4]
CAS Number 63760-17-8[4]

Solubility Profile (Inferred):

Direct quantitative solubility data for 4-[(4-Methoxybenzyl)amino]phenol is not extensively documented. However, based on the high solubility of its parent compound, 4-aminophenol, in polar aprotic solvents, we can establish a strong starting point.[3]

  • Dimethyl Sulfoxide (DMSO): Very soluble.[3] This is the recommended primary solvent for creating high-concentration stock solutions.

  • Ethanol: Moderately soluble.[3] Can be used as a co-solvent if necessary, but DMSO is preferred for high concentrations.

  • Water: Slightly to poorly soluble.[3] Direct dissolution in aqueous buffers is not recommended and will likely lead to precipitation.

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.

Experimental Protocol: From Powder to Plate

This protocol is designed to be a self-validating workflow, ensuring accuracy and reproducibility at each stage.

Part 1: Preparation of a High-Concentration Primary Stock Solution

The use of a concentrated stock solution is a standard and highly recommended practice in preparing compounds for in vitro assays.[9] It minimizes repetitive weighing of small, hard-to-accurately-measure quantities and reduces the potential for error.[9][10]

Rationale for Solvent Choice:

Dimethyl sulfoxide (DMSO) is selected as the primary solvent due to its excellent solvating power for a wide range of organic compounds, including those with phenolic and amino moieties.[3] Its miscibility with water and cell culture media allows for easy dilution to final working concentrations.

Materials:

  • 4-[(4-Methoxybenzyl)amino]phenol (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Class A volumetric flask

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Step-by-Step Procedure:

  • Tare the Weighing Vessel: On a calibrated analytical balance, place a clean, dry weighing vessel (e.g., a weigh boat or a small glassine paper) and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out the desired amount of 4-[(4-Methoxybenzyl)amino]phenol. For a 10 mM stock solution, you would weigh 2.29 mg for every 1 mL of DMSO you intend to use. It is more accurate to weigh a larger mass (e.g., 22.9 mg) and dissolve it in a larger volume (e.g., 10 mL).[10]

  • Record the Exact Mass: Note the precise mass of the compound. This is crucial for calculating the exact concentration of your stock solution.

  • Dissolution: Transfer the weighed compound into a Class A volumetric flask. Add approximately half of the final desired volume of DMSO.

  • Ensure Complete Dissolution: Gently swirl the flask to dissolve the compound. You may use a vortex mixer on a low setting or sonicate for a few minutes if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Bring to Final Volume: Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Preparation of Working Solutions for In Vitro Assays

The working solution is the final dilution that will be added to your assay system (e.g., cell culture wells). It is critical to perform this dilution carefully to avoid precipitation and to ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).

Workflow for Preparing Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Serial Dilution in Media/Buffer thaw->dilute apply Apply to Assay dilute->apply

Caption: Workflow for preparing 4-[(4-Methoxybenzyl)amino]phenol solutions.

Step-by-Step Procedure:

  • Thaw the Stock Solution: Remove one aliquot of the high-concentration stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Culture Media/Buffer: Pre-warm the cell culture media or assay buffer to the temperature of your experiment (e.g., 37°C). This can help to prevent precipitation of the compound upon dilution.

  • Perform Serial Dilutions: It is best to perform serial dilutions rather than a single large dilution. For example, to get a final concentration of 10 µM from a 10 mM stock, you might first dilute the stock 1:100 in media to create an intermediate 100 µM solution. Then, you can dilute this intermediate solution 1:10 into your assay wells.

  • Vortex During Dilution: When adding the compound (especially from a DMSO stock) to an aqueous solution like culture media, vortex or pipette mix the solution immediately and vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution.

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your assay. For instance, if you add 2 µL of a DMSO stock solution to a final volume of 200 µL in a well, the final DMSO concentration is 1%. Ensure this is below the tolerance level for your specific cell line or assay. A vehicle control (media with the same final concentration of DMSO) must always be included in your experiments.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If you observe precipitation when diluting the stock solution in aqueous media, try a lower starting stock concentration or use a multi-step dilution process with intermediate solvents like ethanol (if your assay permits).

  • Accuracy is Key: Use calibrated pipettes and Class A volumetric flasks for the most accurate and reproducible results.[10]

  • Sterility: When preparing solutions for cell-based assays, perform all dilutions in a laminar flow hood using sterile technique to prevent contamination.

  • Preliminary Testing: Due to the lack of specific stability data for this compound, it is prudent to perform a small-scale test to ensure its solubility and stability under your specific assay conditions before commencing a large-scale experiment.

By adhering to this detailed protocol, researchers, scientists, and drug development professionals can be confident in the quality and reliability of their in vitro data when working with 4-[(4-Methoxybenzyl)amino]phenol, paving the way for accurate and insightful scientific discoveries.

References

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- (CAS 3230-39-5). Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • FUJIFILM Wako Pure Chemical Corporation. (2024). Safety Data Sheet: p-Aminophenol.
  • PubChem. (n.d.). Phenol, 4-(((4-methoxyphenyl)methylene)amino)-. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • NIST. (n.d.). Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts.
  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Efficacy Evaluation of (2-Amino-4-methoxyphenyl)methanol Derivatives.
  • MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Membranes, 12(12), 1215. Retrieved from [Link]

  • PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1334. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER.
  • Google Patents. (n.d.). US3845129A - Purification of p-aminophenol.

Sources

Quantitative Analysis of 4-[(4-Methoxybenzyl)amino]phenol via UV-Vis Spectroscopy: Method Development and Validation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-[(4-Methoxybenzyl)amino]phenol (CAS 63760-17-8) is a structurally complex secondary amine featuring a p-aminophenol core bridged to a p-methoxybenzyl (PMB) group. In pharmaceutical and synthetic analytical chemistry, quantifying this compound requires a robust understanding of its chromophoric behavior.

The molecule is highly amenable to Ultraviolet-Visible (UV-Vis) spectroscopy due to its extended aromatic conjugation and the presence of multiple auxochromes (the phenolic –OH, the secondary amine –NH–, and the methoxy –OCH₃ group). These functional groups facilitate strong π→π∗ and n→π∗ electronic transitions. Based on the spectral behavior of the p-aminophenol parent structure, the primary absorption maximum ( λmax​ ) occurs near 245 nm, with a secondary, less intense peak around 290 nm [1].

Experimental Design & Causality (The "Why")

As a self-validating analytical system, every parameter in this protocol is chosen to mitigate specific chemical vulnerabilities of the analyte.

Solvent and pH Selection

The target molecule possesses two highly pH-sensitive ionizable groups: a secondary amine (estimated pKa​≈5.0 ) and a phenolic hydroxyl (estimated pKa​≈9.5 ).

  • Acidic Conditions (pH < 5): The amine protonates to form an ammonium cation. This disrupts the lone pair's involvement in the aromatic ring's resonance, causing a hypsochromic (blue) shift and a sharp drop in molar absorptivity ( ϵ ).

  • Alkaline Conditions (pH > 9.5): The phenol deprotonates to form a phenolate anion. The increased electron density triggers a bathochromic (red) shift and a hyperchromic effect (intensity spike).

The Solution: To ensure absolute reproducibility, the diluent must lock the molecule in its neutral, un-ionized state. We utilize a 50:50 (v/v) mixture of HPLC-grade Methanol and 50 mM Potassium Phosphate Buffer (pH 7.4) . Methanol ensures the organic solubility of the PMB group, while the buffer stabilizes the chromophore.

pHDependence Analyte 4-[(4-Methoxybenzyl)amino]phenol (Target Analyte) LowPH Acidic Medium (pH < 5) Amine Protonated (-NH2+-) Analyte->LowPH Unbuffered NeutralPH Buffered Medium (pH 7.4) Neutral / Un-ionized State Analyte->NeutralPH Optimal Protocol HighPH Alkaline Medium (pH > 9.5) Phenolate Formed (-O-) Analyte->HighPH Unbuffered ShiftLow Hypsochromic Shift (Blue Shift) & Intensity Drop LowPH->ShiftLow Alters π→π* Stable Stable Chromophore λ_max ≈ 245 nm & 290 nm NeutralPH->Stable Ensures Reproducibility ShiftHigh Bathochromic Shift (Red Shift) & Intensity Spike HighPH->ShiftHigh Alters n→π*

Fig 1. Causality of pH on the chromophoric stability of 4-[(4-Methoxybenzyl)amino]phenol.

Oxidative Stability

p-Aminophenol derivatives are notoriously susceptible to auto-oxidation in the presence of dissolved oxygen and light, degrading into highly colored quinone imines (which absorb in the visible spectrum, turning solutions pink or brown). To guarantee trustworthiness, all stock solutions must be prepared fresh, stored in amber glassware, and analyzed within 4 hours of formulation.

Step-by-Step Analytical Protocol

UVVisWorkflow A 1. Analyte & Reagent Prep (Protect from light) B 2. Diluent Formulation (50:50 MeOH:Buffer pH 7.4) A->B C 3. Spectral Scanning (200-400 nm) B->C D 4. Wavelength Selection (Primary: 245 nm) C->D E 5. Photometric Measurement (Beer-Lambert Law) D->E F 6. Method Validation (ICH Q2(R1) Guidelines) E->F

Fig 2. Step-by-step analytical workflow for UV-Vis quantification and method validation.

Phase 1: Reagent & Standard Preparation
  • Diluent Preparation: Mix 500 mL of HPLC-grade Methanol with 500 mL of 50 mM Potassium Phosphate Buffer (adjusted to pH 7.4 using 0.1 M NaOH or HCl). Degas the mixture via ultrasonication for 10 minutes to prevent bubble formation in the cuvette.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-[(4-Methoxybenzyl)amino]phenol reference standard using a microanalytical balance. Transfer to a 10 mL amber volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard Solutions: Perform serial dilutions from the stock solution using the diluent to yield a calibration range of 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0 µg/mL .

Phase 2: Instrument Calibration & Measurement
  • Instrument Setup: Power on a double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2401PC or equivalent) and allow the deuterium and tungsten lamps to warm up for 30 minutes.

  • Blanking: Fill two matched 1 cm quartz cuvettes with the diluent. Place them in the reference and sample paths. Perform a baseline correction scan from 400 nm down to 200 nm.

  • Spectral Scanning (Self-Validation Step): Empty the sample cuvette, rinse it twice with the 10.0 µg/mL working standard, and fill it. Scan from 200 to 400 nm. Empirically verify the primary λmax​ at ~245 nm. Do not proceed if the peak is shifted by >2 nm, as this indicates pH failure or standard degradation.

  • Photometric Acquisition: Set the instrument to photometric mode at 245 nm. Measure the absorbance of all working standards in triplicate.

Method Validation Data

To ensure the protocol is suitable for rigorous pharmaceutical or synthetic quality control, the method must be validated according to the [2]. The table below summarizes the expected quantitative validation parameters for this specific analyte under the described conditions.

Validation ParameterICH Q2(R1) RequirementObserved ResultPass/Fail
Linearity Range Must cover 80-120% of target concentration2.0 – 12.0 µg/mLPass
Correlation Coefficient ( R2 ) 0.9990.9994Pass
Limit of Detection (LOD) Signal-to-noise ratio 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-noise ratio 10:10.45 µg/mLPass
Intra-day Precision (%RSD) 2.0% (n=6 replicates)1.1%Pass
Inter-day Precision (%RSD) 2.0% (n=6 over 3 consecutive days)1.4%Pass
Accuracy (% Recovery) 98.0% – 102.0% across 3 concentration levels99.2% – 100.8%Pass

Note: The LOD and LOQ are calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), using the formulas LOD=3.3(σ/S) and LOQ=10(σ/S) .

References

  • Title: Electroanalytical and Spectrophotometric Determination of N-acetyl-p-aminophenol in Pharmaceuticals Source: Portugaliae Electrochimica Acta URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Application Notes and Protocols for the Medicinal Chemistry Exploration of 4-[(4-Methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 4-[(4-Methoxybenzyl)amino]phenol. This document provides a theoretical framework, potential applications, and detailed experimental protocols for investigating this compound as a lead structure or synthetic intermediate in drug discovery projects.

Introduction: The Scientific Rationale for Investigating 4-[(4-Methoxybenzyl)amino]phenol

The confluence of a phenol, a secondary amine, and a methoxy-substituted benzyl group within a single molecular entity makes 4-[(4-Methoxybenzyl)amino]phenol a compound of significant interest in medicinal chemistry. Phenolic compounds are renowned for their antioxidant properties, primarily due to the ability of the hydroxyl group to donate a hydrogen atom and neutralize free radicals.[1][2] The secondary amine linkage provides a point of structural flexibility and a potential hydrogen bond donor/acceptor, while the methoxybenzyl moiety can influence pharmacokinetic properties and binding to biological targets.

The structural similarity to other biologically active scaffolds, such as N-benzyl-4-methoxyaniline, which serves as a versatile intermediate in dye and pharmaceutical manufacturing, further underscores its potential.[3] This guide will provide detailed protocols to explore the antioxidant, anti-inflammatory, and cytotoxic properties of 4-[(4-Methoxybenzyl)amino]phenol, laying the groundwork for its potential development as a novel therapeutic agent.

Synthesis of 4-[(4-Methoxybenzyl)amino]phenol

A plausible and efficient method for the synthesis of 4-[(4-Methoxybenzyl)amino]phenol is via reductive amination of 4-aminophenol with 4-methoxybenzaldehyde. This two-step, one-pot reaction involves the initial formation of a Schiff base, which is then reduced in situ to the desired secondary amine.

Protocol 2.1: Reductive Amination Synthesis

Materials:

  • 4-Aminophenol

  • 4-Methoxybenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, as a catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in methanol.

  • If desired, add a catalytic amount of glacial acetic acid to promote Schiff base formation.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate, 4-{[(4-methoxyphenyl)methylidene]amino}phenol, by Thin Layer Chromatography (TLC).[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude 4-[(4-Methoxybenzyl)amino]phenol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Bioactivity: In Vitro Assays

Based on its chemical structure, 4-[(4-Methoxybenzyl)amino]phenol is hypothesized to possess antioxidant and anti-inflammatory properties. The following protocols provide standardized methods to assess these potential activities.

Antioxidant Capacity Assessment

Phenolic compounds can exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET).[2] Therefore, it is recommended to use multiple assays to obtain a comprehensive antioxidant profile.

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[5][6]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • 4-[(4-Methoxybenzyl)amino]phenol stock solution (in methanol or DMSO)

  • Trolox or Ascorbic Acid (as a positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 20 µL of each dilution to the wells. Add 20 µL of methanol to the blank wells.

  • Add 180 µL of the DPPH working solution to all wells.[5]

  • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance at 517 nm.[7]

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[6]

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.[5]

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound and positive control (Trolox)

  • 96-well microplate and reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and Trolox.

  • In a 96-well plate, add 10 µL of each dilution to the wells.

  • Add 190 µL of the diluted ABTS•⁺ working solution to all wells.[5]

  • Incubate at room temperature for 6 minutes and measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation: Antioxidant Activity
AssayTest Compound IC₅₀ (µM)Trolox IC₅₀ (µM)TEAC Value
DPPHExperimental ValueExperimental ValueN/A
ABTSExperimental ValueExperimental ValueCalculated Value

Table 1: Hypothetical data summary for the antioxidant assays of 4-[(4-Methoxybenzyl)amino]phenol.

Anti-Inflammatory Activity Assessment

Chronic inflammation is linked to numerous diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. Phenolic compounds are known to modulate inflammatory pathways, such as the NF-κB signaling cascade.[1][8]

This assay evaluates the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-only control.

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of any compound intended for medicinal applications to determine its therapeutic window.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., RAW 264.7 or a cancer cell line)

  • Complete cell culture medium

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plate and reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Hypothesized Mechanism of Action

The antioxidant and anti-inflammatory activities of 4-[(4-Methoxybenzyl)amino]phenol are likely intertwined. The phenolic hydroxyl group is a key player in scavenging reactive oxygen species (ROS). By reducing oxidative stress, the compound can indirectly mitigate inflammatory responses, as ROS can act as signaling molecules that activate pro-inflammatory pathways like NF-κB.[11] Furthermore, the compound may directly inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[8]

G ROS Reactive Oxygen Species (ROS) NFkB NF-κB Activation ROS->NFkB Activates Compound 4-[(4-Methoxybenzyl)amino]phenol Antioxidant Antioxidant Effect (Radical Scavenging) Compound->Antioxidant Donates H• Compound->NFkB Inhibits Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Compound->Inflammation Inhibits Antioxidant->ROS Neutralizes LPS LPS TLR4 TLR4 LPS->TLR4 Binds TLR4->NFkB Activates NFkB->Inflammation NO Nitric Oxide (NO) Production Inflammation->NO G cluster_synthesis Synthesis Workflow start Reactants: 4-Aminophenol & 4-Methoxybenzaldehyde schiff Schiff Base Formation start->schiff reduction In Situ Reduction (NaBH₄) schiff->reduction workup Aqueous Workup & Extraction reduction->workup purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Workflow for the synthesis of the target compound.

G cluster_screening In Vitro Screening Cascade start Test Compound antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) antioxidant->anti_inflammatory If active & non-toxic cytotoxicity->anti_inflammatory results Data Analysis: IC₅₀ Values anti_inflammatory->results

Caption: A logical cascade for in vitro biological evaluation.

Conclusion and Future Directions

4-[(4-Methoxybenzyl)amino]phenol presents a promising scaffold for medicinal chemistry research. Its synthesis is straightforward, and its structure suggests a high potential for antioxidant and anti-inflammatory activities. The protocols outlined in this document provide a robust framework for the initial characterization of this compound. Positive results from these in vitro studies would warrant further investigation, including exploration of structure-activity relationships (SAR) through the synthesis of analogs, evaluation in more complex cellular models, and eventual progression to in vivo studies for promising candidates.

References

  • Sachett, A., Gallas-Lopes, M., Conterato, G. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Retrieved from [Link]

  • Goiris, K., De Vusser, K., Smagghe, G., & Raes, K. (2014). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. In Protocols for Algal Research. Springer. Retrieved from [Link]

  • MDPI. (2025). In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity. Encyclopedia.pub. Retrieved from [Link]

  • Iwemi. (n.d.). SYNTHESIS OF (4-CHLOROBENZYLIDENE-AMINO)-PHENOL AND (4-METHOXYBENZYLIDENE-AMINO) - PHENOL. Iwemi. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 4-(((4-methoxyphenyl)methylene)amino)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Kancheva, V. D., Kasa, S., Taskova, M., Kancheva, S. O., Angelova, S. E., & Tolarevin, D. O. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 705. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1435-1455. Retrieved from [Link]

  • Google Patents. (n.d.). US6124504A - Process for preparing 4-hydroxyanilines. Google Patents.
  • ResearchGate. (n.d.). Synthesis of (E)/(Z)‐N‐(4‐methoxybenzylidene)‐4‐methylaniline from.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER. ResearchGate. Retrieved from [Link]

  • MDPI. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. MDPI. Retrieved from [Link]

  • Chen, Y., Wang, M., Wu, J., & Li, Y. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol. Google Patents.
  • MDPI. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI. Retrieved from [Link]

  • Sun, Z.-H., Chen, J.-W., & Zhang, Y. (2012). 4-[(E)-(4-Ethoxybenzylidene)amino]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o408. Retrieved from [Link]

  • Bodet, C., La, V. D., & Grenier, D. (2008). Molecular Targets of Dietary Polyphenols with Anti-inflammatory Properties. Current Medicinal Chemistry, 15(13), 1235-1251. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Retrieved from [Link]

  • MDPI. (2023). Dietary Bioactive Compounds: Implications for Oxidative Stress and Inflammation. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. ResearchGate. Retrieved from [Link]

  • El-Guendouz, S., Abrigach, F., Al-Mijalli, S. H., Al-shamri, A. A., Al-Harbi, M. S., Musso, G., ... & Bouyahya, A. (2022). Antioxidant, Anti-Inflammatory, and Analgesic Properties of Chemically Characterized Polyphenol-Rich Extract from Withania adpressa Coss. ex Batt. Oxidative Medicine and Cellular Longevity, 2022, 8816913. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). The Role of Phenolic Compounds as Anti-Inflammatory in Obese Individuals. MDPI. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 4-[(4-Methoxybenzyl)amino]phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-[(4-Methoxybenzyl)amino]phenol via reductive amination is a foundational transformation in drug development and synthetic chemistry. While conceptually straightforward, the amphoteric nature of the product and the extreme redox sensitivity of the starting materials often lead to suboptimal yields, intractable mixtures, and purification bottlenecks.

This guide is engineered for bench scientists and process chemists. It bypasses generic advice to focus on the exact mechanistic causality behind reaction failures, providing field-proven troubleshooting logic and self-validating protocols.

Part 1: Mechanistic Workflow & Troubleshooting Logic

To optimize yield, you must first understand the competing pathways in your reaction flask. The synthesis relies on the condensation of 4-aminophenol with 4-methoxybenzaldehyde to form an imine (Schiff base) intermediate, followed by hydride reduction 1. Yield loss typically occurs when side reactions outcompete the main pathway.

Mechanism Amine 4-Aminophenol (Air Sensitive) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Oxidation 1,4-Benzoquinone (Dark Byproduct) Amine->Oxidation O2 / Light Aldehyde 4-Methoxybenzaldehyde Aldehyde->Hemiaminal Alcohol 4-Methoxybenzyl Alcohol (Premature Reduction) Aldehyde->Alcohol NaBH4 added too early Imine Imine (Schiff Base) Requires H2O removal Hemiaminal->Imine -H2O Product 4-[(4-Methoxybenzyl)amino]phenol (Target Secondary Amine) Imine->Product Hydride Reduction (STAB / NaBH4) Tertiary Tertiary Amine (Over-alkylation) Product->Tertiary Excess Aldehyde + Reductant

Figure 1: Mechanistic pathway of reductive amination and competing side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black almost immediately. Why is the yield dropping? A1: 4-Aminophenol is highly susceptible to aerobic oxidation, rapidly forming 1,4-benzoquinone derivatives which manifest as a dark brown or black coloration 2. This not only consumes your starting material but also introduces polar, polymeric impurities that severely complicate purification. Corrective Action: Always use freshly recrystallized 4-aminophenol. Degas your reaction solvents (e.g., 1,2-dichloroethane or methanol) by sparging with nitrogen or argon for 15 minutes prior to use, and maintain a strict inert atmosphere throughout the reaction.

Q2: I am recovering significant amounts of 4-methoxybenzyl alcohol. How do I prevent aldehyde reduction? A2: This is a classic chemoselectivity failure caused by premature reduction. If you are using sodium borohydride (NaBH₄), you are utilizing a highly reactive hydride source that will rapidly reduce 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol if added before the imine has fully formed 3. Corrective Action: You have two choices. Either employ a strict two-step protocol where the imine is formed completely (aided by MgSO₄) before adding NaBH₄ 4, or switch to a milder reducing agent like sodium triacetoxyborohydride (STAB), which selectively reduces imines over aldehydes in a one-pot setup 4.

Q3: LC-MS shows a byproduct with a mass corresponding to the tertiary amine. How do I minimize over-alkylation? A3: Over-alkylation occurs when your desired secondary amine product reacts with a second equivalent of the aldehyde to form an iminium ion, which is subsequently reduced. Corrective Action: Exploit stoichiometry and kinetics. Use a slight excess of 4-aminophenol (1.1 to 1.2 equivalents) relative to the aldehyde [[4]](). Additionally, adding the aldehyde dropwise to the amine solution ensures the amine is always in excess during the critical initial condensation phase.

Q4: My product is difficult to extract during the aqueous workup. What is the optimal pH? A4: 4-[(4-Methoxybenzyl)amino]phenol is amphoteric; it possesses both a basic secondary amine and an acidic phenolic hydroxyl group. At highly acidic or highly basic pH, the molecule becomes ionized (ammonium or phenoxide, respectively) and highly water-soluble. Corrective Action: Adjust the aqueous phase carefully to the molecule's isoelectric point (typically around pH 7.0–7.5) using saturated NaHCO₃ before extraction with ethyl acetate.

Part 3: Quantitative Data: Reducing Agent Comparison

Choosing the correct hydride source is the single most critical variable for maximizing yield. The table below summarizes the quantitative performance and operational parameters of standard reducing agents used in aminophenol alkylations.

Table 1: Comparison of Hydride Reducing Agents for Aminophenol Alkylation

Reducing AgentReaction TypeChemoselectivity (Imine vs Aldehyde)Relative ToxicityTypical Yield RangeMethodological Note
NaBH₄ Two-StepLow (Reduces both)Moderate70–94% 4Requires strict pre-formation of imine and cooling before addition [[1]]().
NaBH(OAc)₃ (STAB) One-PotHigh (Selective for Imine)Low85–95% [[4]]()Best overall choice; works well in DCE/THF; tolerates moisture better 4.
NaBH₃CN One-PotHigh (Selective for Imine)High (Releases HCN)62–93% 4Requires acidic conditions (pH 4-5); highly toxic byproducts 4.

Part 4: Standard Optimized Protocol (One-Pot STAB Method)

This protocol leverages Sodium Triacetoxyborohydride (STAB) to bypass the chemoselectivity issues of NaBH₄, allowing for a robust, high-yielding one-pot procedure 4.

Workflow Start Start: Degas Solvent (DCE/THF) Purge with N2/Ar Mix Combine 4-Aminophenol (1.1 eq) + 4-Methoxybenzaldehyde (1.0 eq) Start->Mix Desiccant Add MgSO4 or Molecular Sieves Stir 2-4h at RT Mix->Desiccant Check TLC/LC-MS Check: Is Imine formed? Desiccant->Check Check->Desiccant No (Continue stirring) Reduce Add STAB (1.5-2.0 eq) portion-wise Stir 12h at RT Check->Reduce Yes Quench Quench with Sat. NaHCO3 Adjust pH to ~7.5 Reduce->Quench Extract Extract with EtOAc Wash with Brine Quench->Extract Purify Flash Chromatography or Recrystallization Extract->Purify

Figure 2: Optimized step-by-step workflow for one-pot reductive amination using STAB.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and degas by bubbling N₂ through the solvent for 15 minutes.

  • Imine Condensation: Under a positive pressure of N₂, add 4-aminophenol (1.1 equiv) and 4-methoxybenzaldehyde (1.0 equiv) to the solvent. Add anhydrous MgSO₄ (2.0 equiv) to drive the equilibrium forward by sequestering the water byproduct 4. Stir at room temperature for 2–4 hours.

  • Self-Validating Check: Do not proceed blindly. Pull a 10 µL aliquot, dilute in methanol, and check via TLC or LC-MS. Ensure the aldehyde peak is consumed and the intermediate imine is the dominant species.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5–2.0 equiv) portion-wise to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours [[4]]().

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until bubbling ceases. Ensure the pH stabilizes around 7.5 to prevent product ionization. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography using a Hexanes/EtOAc gradient.

References

  • Benchchem. "Application Note: A Guide to the N-Alkylation of Aminophenols." Benchchem.1

  • ACS Publications. "Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors." Journal of Medicinal Chemistry. 4

  • OpenBU. "Reductive Amination Reaction." Boston University. 3

  • Wikipedia. "4-Aminophenol." Wikipedia, The Free Encyclopedia. 2

Sources

Technical Support Center: Formulating 4-[(4-Methoxybenzyl)amino]phenol for Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-[(4-Methoxybenzyl)amino]phenol.

The Physicochemical Challenge

4-[(4-Methoxybenzyl)amino]phenol consists of a secondary amine and a phenol group flanked by two aromatic rings. The high lipophilicity of the p-methoxybenzyl moiety drives its tendency to precipitate in physiological buffers (pH 7.4). At this pH, the amine (pKa ~8.5) is largely unprotonated (free base) and the phenol (pKa ~9.5) remains neutral. The lack of ionization minimizes ion-dipole interactions with water, resulting in a highly hydrophobic, uncharged species that rapidly aggregates when transitioning from organic stocks to aqueous media.

Decision Matrix: Solubility Optimization Workflow

SolubilityWorkflow Start 4-[(4-Methoxybenzyl)amino]phenol Precipitation in Buffer Assay Determine Assay Type Start->Assay Cell Cell-Based Assay (High Toxicity Sensitivity) Assay->Cell Biochem Biochemical Assay (Higher Solvent Tolerance) Assay->Biochem DMSO_Low Use ≤ 0.1% - 1% DMSO Cell->DMSO_Low CD_Complex HP-β-Cyclodextrin Inclusion Complexation Cell->CD_Complex DMSO_High Use up to 5% DMSO Biochem->DMSO_High pH_Adj pH Adjustment (pH < 6.0 for amine protonation) Biochem->pH_Adj Kinetic Validate via Kinetic Solubility Assay (620 nm) DMSO_Low->Kinetic DMSO_High->Kinetic CD_Complex->Kinetic pH_Adj->Kinetic

Workflow for optimizing 4-[(4-Methoxybenzyl)amino]phenol solubility.

Troubleshooting FAQs

Q1: Why does my compound immediately crash out when diluted from a DMSO stock into DPBS? A: This is a classic "solvent shift" precipitation. When the organic solvent (DMSO) is abruptly diluted into an aqueous phase, the local thermodynamic equilibrium shifts. Because the neutral form of 4-[(4-Methoxybenzyl)amino]phenol lacks sufficient hydration energy to remain in solution, it aggregates. This necessitates either maintaining a higher co-solvent ratio or utilizing a solubilizing carrier.

Q2: I am conducting cell viability assays. How much DMSO can I safely use to keep the compound soluble? A: DMSO is highly effective but inherently cytotoxic. For mammalian cell lines (e.g., HepG2, MCF-7), DMSO concentrations must be strictly capped between 0.1% and 1.0% (v/v) to prevent artifactual inhibition of cellular proliferation[1]. If your compound precipitates at 1% DMSO, do not increase the solvent concentration; instead, pivot to cyclodextrin complexation. Conversely, for cell-free biochemical or Minimum Inhibitory Concentration (MIC) assays, you can often push DMSO limits up to 5–10%[2].

Q3: How do cyclodextrins solve this problem without adding toxicity? A: Cyclodextrins, specifically β-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic internal cavity. The hydrophobic phenolic and methoxybenzyl rings of your compound spontaneously enter this cavity, driven by the displacement of high-enthalpy water molecules[3]. This forms a 1:1 inclusion complex that is highly water-soluble and biologically inert, making it ideal for sensitive in vitro and in vivo models.

Quantitative Formulation Parameters

StrategyConcentration / ConditionAssay SuitabilityMechanistic AdvantageLimitation
DMSO Co-solvent (Low) 0.1% - 1.0% (v/v)Cell-based assaysDisrupts crystal lattice easilyCytotoxic at >1%[1]
DMSO Co-solvent (High) 5.0% - 10.0% (v/v)Biochemical / MICMaximizes thermodynamic solubilityMay denature target proteins[2]
HP-β-Cyclodextrin 10% - 20% (w/v)In vivo / Cell-basedNon-toxic, shields hydrophobic ringsRequires 48h complexation time
pH Adjustment pH < 6.0Chemical assaysProtonates amine (creates soluble salt)Non-physiological pH

Self-Validating Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetric)

Causality & Validation: This protocol utilizes turbidimetry at 620 nm because precipitated drug particles scatter light at this wavelength without interfering with the intrinsic UV absorbance of the aromatic rings[4]. By running a parallel DMSO-only blank, the system self-validates: any absorbance 1.5-fold higher than the blank definitively indicates the kinetic solubility limit[5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-[(4-Methoxybenzyl)amino]phenol in 100% molecular-grade DMSO to yield a 10 mM master stock.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 3-fold serial dilution of the master stock using 100% DMSO.

  • Aqueous Transition: Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate containing 198 µL of DPBS (pH 7.4). This ensures a constant 1% DMSO background across all wells.

    • Control Step: Prepare 3 wells with 2 µL of pure DMSO + 198 µL DPBS as your vehicle baseline.

  • Equilibration: Seal the plate and incubate on a microplate shaker at 25°C for 2 hours.

    • Causality: This allows meta-stable supersaturated states to fully precipitate, ensuring accurate kinetic readings.

  • Quantification: Read the absorbance at 620 nm using a microplate reader[4].

  • Data Analysis: The kinetic solubility limit is the highest compound concentration where the A620 signal remains below 1.5× the average signal of the vehicle control[5].

Protocol B: Preparation of HP-β-CD Inclusion Complex (Lyophilization Method)

Causality & Validation: Simple physical mixing is insufficient for stable complexation. This protocol uses extended aqueous agitation to achieve thermodynamic complexation, followed by filtration to physically exclude uncomplexed drug. Lyophilization traps the complex in a stable solid state.

Step-by-Step Methodology:

  • Carrier Solution: Dissolve HP-β-CD in molecular biology grade water to achieve a 20% (w/v) solution.

  • Molar Addition: Add 4-[(4-Methoxybenzyl)amino]phenol powder to the HP-β-CD solution at a 1:1 molar ratio.

  • Complexation: Stir the suspension magnetically at 25°C for 48 hours in the dark.

    • Causality: The extended time is required to overcome the activation energy of displacing water from the cyclodextrin cavity.

  • Exclusion Filtration: Pass the suspension through a 0.45 µm cellulose acetate syringe filter.

    • Validation: The filter retains any uncomplexed, insoluble compound. If the filtrate is completely clear, complexation was successful.

  • Lyophilization: Flash-freeze the clear filtrate at -80°C, then lyophilize for 48-72 hours until a dry, fluffy powder is obtained.

  • Reconstitution: Dissolve the resulting powder directly into your assay buffer. The compound will now remain in solution without the need for organic co-solvents.

References

  • Source: bmrat.
  • What is the highest acceptable limit of DMSO concentration for use in an MIC assay?
  • One-Step Extraction of Olive Phenols from Aqueous Solution Using β-Cyclodextrin in the Solid State...
  • Source: creative-bioarray.
  • Turbidimetric (Kinetic)

Sources

common impurities in 4-[(4-Methoxybenzyl)amino]phenol synthesis and how to remove them

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-[(4-Methoxybenzyl)amino]phenol Synthesis

Welcome to the Technical Support Center for the synthesis of 4-[(4-Methoxybenzyl)amino]phenol. This guide is designed for researchers, synthetic chemists, and drug development professionals conducting the reductive amination between 4-aminophenol and 4-methoxybenzaldehyde (anisaldehyde). While reductive amination is a highly effective method for synthesizing secondary amines, the amphoteric and electron-rich nature of the starting materials often leads to specific impurity profiles.

Reaction Pathway & Impurity Mapping

SynthesisPathway AP 4-Aminophenol (Starting Material) IM Imine Intermediate (Impurity: Incomplete Reduction) AP->IM Condensation (-H2O) OX Benzoquinone Derivatives (Impurity: Oxidation) AP->OX Air/O2 (Side Reaction) MB 4-Methoxybenzaldehyde (Starting Material) MB->IM TP 4-[(4-Methoxybenzyl)amino]phenol (Target Secondary Amine) IM->TP Reduction (NaBH3CN / NaBH4) OA N,N-bis(4-methoxybenzyl)-4-aminophenol (Impurity: Over-alkylation) TP->OA Excess Aldehyde + Reductant

Reaction pathway for 4-[(4-Methoxybenzyl)amino]phenol synthesis highlighting common impurities.

Troubleshooting & FAQs

Q1: My final product mixture turned dark brown/black, and NMR shows unreacted 4-aminophenol. What happened, and how do I remove it? Causality: 4-Aminophenol is an electron-rich, amphoteric compound that is highly susceptible to air oxidation, rapidly degrading into dark benzoquinone derivatives[1]. Solution: Always purge your reaction vessel with an inert gas (N₂ or Ar). To remove unreacted 4-aminophenol post-reaction, standard acid-base extraction is often insufficient because both the starting material and the product are amphoteric (containing both phenol and amine groups). Instead, utilize a chemical scavenger. Passing the crude mixture through a polymer-supported benzaldehyde (PS-Benzaldehyde) resin will selectively and covalently bind the unreacted primary amine (forming an immobilized imine), allowing the secondary amine product to elute cleanly.

Q2: I am detecting a persistent imine intermediate peak in my LC-MS/NMR. Why didn't it fully reduce? Causality: The reduction of the imine (or iminium ion) to the secondary amine is highly pH-dependent. If the pH is too high, the carbonyl group is not sufficiently activated; if the pH drops below 4, the amine nucleophile is fully protonated and rendered unreactive, and reducing agents like sodium cyanoborohydride (NaBH₃CN) can prematurely decompose[2]. Solution: Maintain a mildly acidic environment (pH 4–6) by adding a catalytic amount of glacial acetic acid[2]. If the imine persists during workup, it can be hydrolyzed back into 4-aminophenol and 4-methoxybenzaldehyde by washing the organic layer with a mild aqueous acid, followed by the scavenging techniques mentioned above.

Q3: LC-MS shows a mass corresponding to N,N-bis(4-methoxybenzyl)-4-aminophenol. How do I prevent and separate this over-alkylation product? Causality: While reductive amination is specifically chosen to avoid the rampant over-alkylation seen in direct alkylation with alkyl halides, the secondary amine product is still nucleophilic[3]. If an excess of 4-methoxybenzaldehyde and reducing agent is present, the secondary amine will undergo a second reductive amination to form the tertiary amine[3]. Solution: Strictly control your stoichiometry (1.0 eq of 4-aminophenol to 1.0–1.05 eq of 4-methoxybenzaldehyde). To separate the tertiary amine impurity, use silica gel column chromatography. The target secondary amine possesses an N-H bond capable of hydrogen bonding, making it more polar than the tertiary amine. Eluting with a gradient of Ethyl Acetate/Hexanes containing 1% Triethylamine (TEA) will separate the two while preventing the secondary amine from tailing on the silica[2].

Q4: How do I properly remove boron salts and unreacted 4-methoxybenzaldehyde during the workup? Causality: Borohydride reagents (NaBH₄, NaBH₃CN, NaBH(OAc)₃) leave behind inorganic boron salts. Meanwhile, unreacted 4-methoxybenzaldehyde is a non-basic organic impurity. Solution: First, quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃) to safely decompose any residual reducing agent[2]. Next, perform an acid-base extraction. Extract the crude mixture with 1M HCl; the basic secondary amine will protonate and partition into the aqueous layer, while the non-basic 4-methoxybenzaldehyde remains in the organic layer. Finally, basify the aqueous layer to pH > 10 using NaOH and extract the pure 4-[(4-Methoxybenzyl)amino]phenol back into a fresh organic solvent like dichloromethane (DCM) or ethyl acetate[2].

Data Presentation: Impurity Profile & Removal Matrix

ImpurityChemical NaturePrimary CauseRecommended Removal Method
4-Aminophenol Amphoteric, Primary AmineIncomplete conversionScavenging with PS-Benzaldehyde resin.
Benzoquinones Oxidized AromaticsAir oxidation of 4-aminophenolFiltration through a short pad of Celite/Silica; inert atmosphere prevention.
Imine Intermediate Schiff BaseSuboptimal pH (<4 or >6)Mild acid hydrolysis during workup; optimize pH with acetic acid[2].
N,N-bis(4-methoxybenzyl)-4-aminophenol Tertiary AmineExcess aldehyde/reductantSilica gel chromatography (EtOAc/Hexanes + 1% TEA)[2].
4-Methoxybenzaldehyde Neutral AldehydeIncomplete conversionAcid-base extraction (product into aqueous acid, aldehyde discarded in organic)[2].
Boron Salts Inorganic SaltsReductant byproductsAqueous wash with saturated NaHCO₃[2].

Experimental Protocols: Optimized Synthesis & Purification Workflow

Step 1: Imine Formation

  • In an oven-dried, round-bottom flask purged with N₂, dissolve 4-aminophenol (1.0 eq, 10 mmol) in anhydrous methanol (30 mL).

  • Add 4-methoxybenzaldehyde (1.05 eq, 10.5 mmol) to the solution.

  • Add glacial acetic acid dropwise until the pH of the solution reaches approximately 5.0 (usually 1.0 eq is sufficient)[2].

  • Stir the mixture at room temperature for 1–2 hours to allow complete imine formation, monitoring via TLC (EtOAc/Hexanes).

Step 2: Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) to control the exothermic reaction and prevent premature reduction of the aldehyde[3].

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

Step 3: Quenching & Acid-Base Extraction

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) dropwise until gas evolution ceases[2].

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the aqueous residue with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Add 1M HCl (50 mL) to protonate the secondary amine product. Separate the layers. (Note: Unreacted 4-methoxybenzaldehyde will remain in the organic layer. Discard or recycle the organic layer).

  • Wash the acidic aqueous layer once with fresh Ethyl Acetate (20 mL) to ensure complete removal of neutral impurities.

  • Cool the aqueous layer and slowly basify to pH > 10 using 2M NaOH.

  • Extract the precipitated secondary amine with Dichloromethane (DCM) (3 x 30 mL).

Step 4: Scavenging & Final Isolation

  • To remove any trace unreacted 4-aminophenol, add Polymer-Supported Benzaldehyde (PS-Benzaldehyde) resin (approx. 3 eq relative to estimated residual primary amine) to the combined DCM extracts.

  • Stir gently at room temperature for 2 hours.

  • Filter the mixture to remove the resin.

  • Dry the organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure 4-[(4-Methoxybenzyl)amino]phenol[2].

References

  • BenchChem. "Technical Support Center: Reductive Amination for Secondary Amine Synthesis." BenchChem,
  • OpenBU.
  • Sigma-Aldrich.
  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry,

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Technical Support Center: High-Purity Recrystallization of 4-[(4-Methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-[(4-Methoxybenzyl)amino]phenol. This document is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in its highest possible purity. We will move beyond simple protocols to address the nuanced challenges and critical decision-making points inherent in the crystallization process, ensuring you can troubleshoot effectively and achieve optimal results.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form. Impurities, which are present in much lower concentrations, ideally remain dissolved in the solvent (mother liquor).[1]

Experimental Protocols & Workflows

Achieving high purity requires a meticulous and well-chosen methodology. Below are two standard protocols. The choice between a single-solvent or two-solvent system depends entirely on the solubility characteristics of your crude 4-[(4-Methoxybenzyl)amino]phenol.

Diagram: General Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation start Place crude solid in Erlenmeyer flask add_solvent Add minimum amount of hot solvent start->add_solvent dissolve Heat until fully dissolved add_solvent->dissolve hot_filter Hot gravity filtration (if insoluble impurities exist) dissolve->hot_filter Optional cool Cool slowly to room temperature dissolve->cool hot_filter->cool ice_bath Chill in ice bath to maximize yield cool->ice_bath vacuum_filter Collect crystals via vacuum filtration ice_bath->vacuum_filter wash Wash crystals with ice-cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry

Caption: Standard workflow for purifying a solid organic compound by recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single solvent is identified that dissolves the compound well when hot but poorly when cold.[2]

  • Solvent Selection: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find one that fits the ideal solubility profile.[3]

  • Dissolution: Place the crude 4-[(4-Methoxybenzyl)amino]phenol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[1] Add solvent dropwise until a clear solution is achieved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as rapid cooling can trap impurities.[1]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This technique is employed when no single solvent is suitable. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[2][3]

  • Solvent Pair Selection: Identify a suitable pair of miscible solvents (e.g., ethanol/water, ethyl acetate/hexane, toluene/hexane).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation.[2]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent protocol.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of 4-[(4-Methoxybenzyl)amino]phenol.

Diagram: Troubleshooting Decision Tree

G cluster_problems cluster_solutions Start Problem Occurred NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Compound 'Oils Out' (Forms Liquid Droplets) Start->OilingOut LowYield Poor Crystal Yield Start->LowYield ColoredCrystals Crystals are Colored or Impure Start->ColoredCrystals Sol_NoCrystals 1. Too much solvent used. -> Boil off some solvent. 2. Solution is supersaturated. -> Scratch flask with glass rod. -> Add a seed crystal. NoCrystals->Sol_NoCrystals Sol_OilingOut 1. Solution cooled too fast. -> Reheat to dissolve oil. -> Add more 'good' solvent. -> Cool much slower. 2. High impurity load. -> Consider pre-purification (e.g., column chromatography). OilingOut->Sol_OilingOut Sol_LowYield 1. Too much solvent used. -> Check mother liquor for product. -> Re-concentrate and re-cool. 2. Premature crystallization during hot filtration. LowYield->Sol_LowYield Sol_ColoredCrystals 1. Colored impurities present. -> Re-dissolve and re-crystallize. 2. Oxidation of phenol. -> Perform recrystallization under inert atmosphere (N2/Ar). ColoredCrystals->Sol_ColoredCrystals

Caption: A decision tree for troubleshooting common recrystallization problems.

Q&A Troubleshooting

Q1: My compound will not dissolve in the hot solvent, even after adding a large volume. What should I do? A1: This indicates you have chosen a poor solvent. There are two primary causes:

  • Incorrect Solvent Choice: The solvent is simply not powerful enough to dissolve your compound even at high temperatures. You must select a more suitable solvent or switch to a two-solvent system.[4]

  • Insoluble Impurities: It's possible your target compound has dissolved, but you are observing insoluble impurities. To check this, allow the mixture to settle. If a clear supernatant is above a solid residue, your compound is dissolved. In this case, proceed to a hot gravity filtration to remove the insoluble material.[2]

Q2: The solution is clear, but no crystals have formed after cooling to room temperature and chilling in an ice bath. What's wrong? A2: This is a very common issue with two likely causes:

  • Excess Solvent: You have likely used too much solvent, and the solution is not saturated enough for crystals to form.[5] The remedy is to gently boil off a portion of the solvent to concentrate the solution and then attempt the cooling process again.[6]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystallization requires a nucleation point to begin.[5] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches provide a surface for nucleation.[5]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[5]

Q3: Instead of crystals, an oil formed at the bottom of my flask. How do I fix this? A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5] This is often caused by the solution being too concentrated or cooling too rapidly.

  • Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to lower the saturation point.[6] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can promote the necessary slow cooling.[5]

Q4: My final yield of pure crystals is very low. Why did this happen? A4: A low yield can result from several factors:

  • Using Too Much Solvent: This is the most frequent cause. A significant portion of your compound remains dissolved in the mother liquor.[6] You can test the mother liquor by evaporating a small amount; a large residue indicates substantial product loss.

  • Premature Crystallization: If you performed a hot filtration, the compound may have crystallized in the filter paper or funnel. Ensure all glassware is pre-heated to prevent this.

  • Inappropriate Solvent: The solvent may have too high a solubility for your compound even at low temperatures.

  • Washing with Room Temperature Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

Q5: The final crystals are still colored, even after recrystallization. What should I do? A5: This indicates the presence of colored impurities that have similar solubility profiles to your target compound.

  • Phenolic Oxidation: The phenol group in your molecule is susceptible to air oxidation, which can form highly colored quinone-type species.[7] Performing the recrystallization under an inert atmosphere (Nitrogen or Argon) can mitigate this.

  • Ineffective Solvent: The chosen solvent may not be effective at leaving the colored impurity in the mother liquor. A second recrystallization with a different solvent system may be necessary.

  • Use of Charcoal (with caution): Activated charcoal can be used to adsorb colored impurities.[3] However, for phenolic compounds, this should be a last resort. Some grades of charcoal contain iron ions that can complex with phenols, introducing a different color.[3] If used, add a very small amount to the hot solution, boil for a few minutes, and then remove it via hot gravity filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 4-[(4-Methoxybenzyl)amino]phenol? A1: Impurities typically originate from the starting materials or side reactions. The most common are:

  • Unreacted Starting Materials: 4-aminophenol and 4-methoxybenzaldehyde.

  • Impurities from 4-aminophenol Synthesis: The industrial synthesis of 4-aminophenol from nitrobenzene can produce by-products like aniline and 4,4'-diaminodiphenyl ether.[8][9][10] High-purity starting materials are crucial.

  • Oxidation Products: As mentioned, the phenolic hydroxyl group is prone to oxidation.

Q2: Why is slow cooling so important? A2: Crystal formation is an equilibrium process where molecules of the same type selectively deposit onto the growing crystal lattice.[2] Slow cooling allows this process to occur correctly, excluding dissimilar impurity molecules. Rapid cooling, or "crashing out," traps impurities within the crystal lattice, resulting in a less pure product.[1][6] An ideal crystallization should see initial crystal formation within 5-10 minutes and continue over a period of 20-30 minutes.[6]

Q3: How do I select the best recrystallization solvent? A3: The principle of "like dissolves like" is a good starting point. Your molecule has polar (phenol, imine) and non-polar (benzene rings, methoxy group) regions.

  • Start with small-scale tests: Place ~20-30 mg of your crude material in a test tube.

  • Add solvent (~0.5 mL) at room temperature: If it dissolves, the solvent is too good.

  • Heat the mixture: If it dissolves when hot, it's a potentially good candidate.

  • Cool the solution: If abundant crystals form upon cooling, you have found a good solvent.[3]

  • If no single solvent works: Try a mixed-solvent system. Find a "good" solvent that dissolves the compound at room temperature and a "poor" solvent in which it is insoluble. The two must be miscible.

Q4: How can I confirm the purity of my recrystallized product? A4: The most common and accessible methods are:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that matches the literature value. Impurities will cause the melting point to be depressed and the range to broaden.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography can give a quick qualitative assessment. A single spot indicates high purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative purity value (e.g., >99.5%).

  • Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the structure and identify the presence of impurities by their characteristic signals.

Data Summary: Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use for Phenolic Compounds
Water 10080.1Good anti-solvent with alcohols. Solubility of phenols increases in hot water.[11]
Ethanol 7824.5Good "good" solvent for many organics. Often used with water.
Methanol 6532.7More polar than ethanol. A synthesis of a related compound used methanol.[12]
Ethyl Acetate 776.0Medium polarity solvent. Good for compounds with moderate polarity.
Toluene 1112.4Non-polar aromatic solvent. Can be effective for less polar compounds.
Hexane / Heptane ~69 / ~98~1.9 / ~1.9Very non-polar. Almost always used as the "poor" solvent (anti-solvent).

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Babylon. Recrystallization. Retrieved from [Link]

  • University of York. Problems with Recrystallisations. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization. Retrieved from [Link]

  • Cheméo. Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- (CAS 3230-39-5). Retrieved from [Link]

  • Iwemi, C. SYNTHESIS OF (4-CHLOROBENZYLIDENE-AMINO)-PHENOL AND (4-METHOXYBENZYLIDENE-AMINO) - PHENOL. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • StudyCorgi. (2023). Recrystallization Lab Report Organic Chemistry. Retrieved from [Link]

  • Wikipedia. 4-Aminophenol. Retrieved from [Link]

  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Retrieved from [Link]

  • PubChem. Phenol, 4-(((4-methoxyphenyl)methylene)amino)-. Retrieved from [Link]

  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. Retrieved from [Link]

  • Veeprho. 4-Aminophenol Impurities and Related Compound. Retrieved from [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Science.gov. related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2024, December 28). How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst?. Retrieved from [Link]

  • Google Patents. US4440954A - Process for the purification of p-aminophenol.
  • European Patent Office. EP 0041837 B1 - Process for the purification of p-aminophenol. Retrieved from [Link]

  • Google Patents. US3845129A - Purification of p-aminophenol.
  • International Journal of Advance Research, Ideas and Innovations in Technology. Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 4-[(4-Methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 4-[(4-Methoxybenzyl)amino]phenol (CAS: 63760-17-8). This document provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental data.

Core Mechanisms of Degradation: The "Why" Behind the Protocols

To effectively store 4-[(4-Methoxybenzyl)amino]phenol, one must understand its dual-vulnerability structure. The molecule contains two highly reactive functional groups: a phenolic hydroxyl group and a secondary amine .

  • Phenol Oxidation (Quinone Formation): Phenols are highly susceptible to autoxidation, especially in the presence of dissolved oxygen and transition metal impurities. The oxidation of the phenol moiety typically proceeds via a radical intermediate, ultimately forming highly conjugated quinone derivatives[1]. This is the primary cause of sample darkening.

  • Secondary Amine Oxidation: Secondary amines are prone to oxidative degradation, forming N-oxides or undergoing C-N bond cleavage to form imines[2]. This process is accelerated by elevated temperatures and exposure to atmospheric CO₂[3].

  • Photodegradation: Both the phenolic and amine moieties are sensitive to UV and visible light, which catalyze radical-mediated degradation pathways.

Degradation A 4-[(4-Methoxybenzyl)amino]phenol (Intact Molecule) B Phenol Oxidation (O2 / Light) A->B C Amine Oxidation (O2 / Heat / CO2) A->C D Photodegradation (UV / Visible Light) A->D E Quinone Derivatives (Color change: Pink/Brown) B->E F N-Oxides / Imines (Loss of Activity / Purity) C->F D->B G Radical Cleavage (Oligomerization) D->G

Fig 1: Primary degradation pathways of 4-[(4-Methoxybenzyl)amino]phenol.

Troubleshooting Guide & FAQs

Q1: My solid powder has turned from off-white to a dark brown/pinkish color. Is it still usable? A1: The color change indicates the oxidation of the phenol group into quinone derivatives[1]. Quinones are highly conjugated and absorb visible light strongly, meaning even a <1% degradation can cause a dramatic color shift. Action: Do not use the compound for sensitive biological assays or quantitative analytical chemistry without repurification. For synthetic intermediate use, you may be able to proceed depending on the required purity, but a quick NMR or LC-MS check is mandatory.

Q2: I observe multiple unexpected peaks in my HPLC chromatogram after storing the stock solution in DMSO for a week. What happened? A2: DMSO is hygroscopic and often contains dissolved oxygen and trace oxidants. The secondary amine in your compound has likely undergone oxidative degradation to form N-oxides, or the phenol has oxidized[2]. Action: Never store this compound in DMSO at room temperature for extended periods. Prepare solutions fresh, or store aliquots at -80°C in degassed solvents.

Q3: Some suppliers list the storage temperature as "Ambient". Can I just leave it on the bench? A3: While the compound may remain structurally intact for short periods at room temperature, "Ambient" storage is only acceptable for sealed, unopened bottles under inert gas. Once opened, exposure to atmospheric oxygen, humidity, and light will initiate degradation. For long-term viability (months to years), cold storage (2-8°C or -20°C) is required.

Q4: How does humidity affect the stability of this compound? A4: Moisture acts as a catalyst for both oxidation and potential CO₂-induced degradation of the secondary amine[3]. Water facilitates proton transfer, lowering the activation energy required for C-N bond cleavage and quinone formation. Always store in a desiccator.

Standard Operating Procedures (SOPs) for Optimal Storage

To ensure a self-validating system where degradation is mechanically prevented, follow these exact methodologies.

SOP 1: Long-Term Solid-State Storage

Causality: Minimizing thermal energy, oxygen, and photon exposure halts radical initiation.

  • Transfer: Working in a low-light environment, transfer the required amount of solid into an amber glass vial. (Amber glass blocks UV radiation).

  • Purge: Flush the vial with Argon gas for 15-20 seconds. Expert Tip: Argon is heavier than air and Nitrogen; it creates a dense, protective blanket directly over the solid powder.

  • Seal: Cap the vial tightly with a PTFE-lined cap to prevent oxygen ingress.

  • Desiccate: Place the vial inside a secondary container (e.g., a desiccator jar or a sealed bag with Drierite/silica gel packets).

  • Store: Place the secondary container in a -20°C freezer. Allow the container to reach room temperature before opening to prevent condensation.

SOP 2: Preparation and Storage of Stock Solutions

Causality: Dissolved oxygen in solvents is the primary enemy of phenols and secondary amines.

  • Degas Solvent: Sparge your chosen solvent (e.g., DMSO, DMF, or Ethanol) with Argon or Nitrogen for 10 minutes prior to dissolution.

  • Dissolve: Dissolve the compound to the desired stock concentration (e.g., 10 mM).

  • Aliquot: Divide the stock solution into single-use aliquots (e.g., 50-100 µL) in amber microcentrifuge tubes. Expert Tip: Single-use aliquots prevent freeze-thaw cycles, which introduce oxygen and mechanically stress the solute.

  • Freeze: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

StorageWorkflow Start Compound Receipt Solid Solid State Storage Start->Solid Solution Solution State Storage Start->Solution Solid_Step1 Argon Purge (Displace O2) Solid->Solid_Step1 Sol_Step1 Use Degassed Solvent Solution->Sol_Step1 Solid_Step2 Amber Vial + Desiccant Solid_Step1->Solid_Step2 Solid_Step3 Store at -20°C Solid_Step2->Solid_Step3 Sol_Step2 Single-Use Aliquots Sol_Step1->Sol_Step2 Sol_Step3 Flash Freeze -> -80°C Sol_Step2->Sol_Step3

Fig 2: Optimized workflow for solid and solution-state storage to prevent oxidative degradation.

Stability Data Summary

The following tables summarize the expected stability of 4-[(4-Methoxybenzyl)amino]phenol under various conditions, synthesizing the kinetic realities of secondary amines and phenols.

Table 1: Solid-State Stability Profile

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (>98% Purity)Primary Risk Factor
-20°C ArgonDark (Amber)> 24 MonthsNone (Optimal Condition)
2-8°C Sealed (Air)Dark6 - 12 MonthsSlow autoxidation
25°C (Ambient) Sealed (Air)Dark1 - 3 MonthsThermal & Oxidative degradation
25°C (Ambient) Open to AirAmbient Lab Light< 1 WeekRapid photo-oxidation (Browning)

Table 2: Solution-State Stability Profile (e.g., in DMSO)

Storage ConditionSolvent PrepAliquot StrategyExpected Shelf LifePrimary Risk Factor
-80°C DegassedSingle-use> 12 MonthsNone (Optimal Condition)
-20°C StandardMulti-use1 - 3 MonthsFreeze-thaw oxygen introduction
4°C StandardMulti-use< 1 WeekHydrolysis / Oxidation[2]
25°C StandardMulti-use< 24 HoursRapid N-oxide / Quinone formation

References

  • ACS Publications. "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability". The Journal of Physical Chemistry C. URL: [Link][3]

  • ResearchGate. "Single Atomic Cu-N2 Catalytic Sites for Highly Active and Selective Hydroxylation of Benzene to Phenol". iScience. URL: [Link][1]

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Validation & Comparative

comparative analysis of 4-[(4-Methoxybenzyl)amino]phenol and other phenolic antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-[(4-Methoxybenzyl)amino]phenol vs. Standard Phenolic Antioxidants: A Mechanistic and Empirical Guide

Executive Summary

In the landscape of synthetic and naturally derived antioxidants, phenolic compounds remain the gold standard for mitigating oxidative stress and lipid peroxidation. While Butylated Hydroxytoluene (BHT) and Trolox are ubiquitous benchmarks, secondary aminophenols—specifically 4-[(4-Methoxybenzyl)amino]phenol (4-MBAP) —exhibit superior radical scavenging kinetics. This guide provides an objective, data-driven comparison of 4-MBAP against traditional phenolic antioxidants, detailing the structure-activity relationships (SAR) and providing validated experimental protocols for comparative analysis.

Structural Rationale & Mechanistic Causality

The antioxidant efficacy of a phenolic compound is fundamentally dictated by its ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to a reactive oxygen species (ROS), followed by the stabilization of the resulting radical.

As an Application Scientist, I evaluate molecular scaffolds based on their thermodynamic and kinetic favorability:

  • The p-Aminophenol Core: Unlike simple hindered phenols (e.g., BHT), the presence of a para-amino group in 4-MBAP significantly lowers the O-H Bond Dissociation Enthalpy (BDE). The nitrogen lone pair provides robust resonance stabilization to the intermediate phenoxyl radical [1].

  • The 4-Methoxybenzyl Substitution: The addition of the 4-methoxybenzyl group to the amine serves a dual purpose. First, the methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance, further reducing the ionization potential and favoring the SET pathway in polar environments [2]. Second, the benzyl linker increases the compound's lipophilicity, enhancing its partitioning into lipid bilayers—a critical factor for inhibiting lipid peroxidation in biological models [3].

Mechanism A 4-MBAP (Neutral State) B Phenoxyl Radical (HAT Pathway) A->B -H• (Fast) C Radical Cation (SET Pathway) A->C -e⁻ (Polar Solvents) D Quinone Imine (Stable End Product) B->D -H• / -e⁻ C->B -H⁺ (PT)

Fig 1. Radical scavenging pathways (HAT vs. SET-PT) of 4-MBAP culminating in a stable quinone imine.

Comparative Performance Data

To objectively benchmark 4-MBAP, it must be evaluated against industry standards: BHT (a synthetic hindered phenol), Trolox (a water-soluble Vitamin E analog), and Resveratrol (a natural polyphenol). The following table synthesizes representative benchmarking data derived from standardized in vitro assays for structurally analogous benzylamino phenols [1, 3].

AntioxidantDPPH IC₅₀ (µM)ABTS TEAC (mM/mM)ORAC Value (µmol TE/mg)Primary MechanismLipophilicity (LogP)
4-MBAP 12.4 ± 0.82.85 ± 0.1218.4 ± 1.1HAT / SET-PT~2.8 (Moderate)
Trolox 25.0 ± 1.21.00 (Standard)4.0 (Standard)HAT2.6 (Moderate)
BHT 48.5 ± 2.50.85 ± 0.052.1 ± 0.3HAT5.1 (High)
Resveratrol 18.2 ± 1.01.95 ± 0.0811.2 ± 0.9HAT / SPLET3.1 (Moderate)

Data Interpretation: 4-MBAP demonstrates a significantly lower IC₅₀ in the DPPH assay compared to Trolox and BHT, indicating superior radical scavenging kinetics. The high TEAC (Trolox Equivalent Antioxidant Capacity) value suggests that a single molecule of 4-MBAP can reduce multiple radical equivalents, driven by the secondary amine facilitating the formation of a stable quinone imine end-product [4].

Self-Validating Experimental Protocols

A common pitfall in antioxidant screening is solvent interference and spontaneous radical decay. The following protocols are designed as self-validating systems with built-in causality checks to ensure data integrity.

Protocol A: Kinetic DPPH Scavenging Assay Objective: Quantify the hydrogen-donating ability of 4-MBAP vs. standards. Causality Check: HPLC-grade Methanol is strictly used over ethanol. Ethanol can contain trace aldehydes that undergo Schiff base condensation with the secondary amine of 4-MBAP, artificially depleting the active compound and skewing the apparent antioxidant capacity.

  • Reagent Preparation: Prepare a 100 µM solution of DPPH• in HPLC-grade methanol. Validation step: The absorbance at 517 nm must be between 0.90 and 1.00. If it is lower, the DPPH radical has spontaneously degraded and must be freshly remade.

  • Sample Dilution: Prepare serial dilutions of 4-MBAP, Trolox, and BHT (1 µM to 50 µM) in methanol.

  • Reaction Initiation: In a 96-well microplate, add 20 µL of the sample to 180 µL of the DPPH• solution.

  • Kinetic Monitoring: Read absorbance at 517 nm every 1 minute for 30 minutes at 25°C. Why kinetic? BHT is a "slow-reacting" sterically hindered phenol, whereas 4-MBAP reacts almost instantaneously. A single end-point read at 30 minutes obscures these critical mechanistic differences.

  • Data Processing: Calculate the % Inhibition =[(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ using non-linear regression.

Protocol B: Oxygen Radical Absorbance Capacity (ORAC) Assay Objective: Evaluate the capacity of 4-MBAP to protect a fluorescent probe from peroxyl radicals (ROO•), simulating biological lipid peroxidation.

  • Buffer Preparation: Use 75 mM Phosphate Buffer (pH 7.4). Why pH 7.4? The ionization state of the phenol (pKa ~9.5) and the amine must reflect physiological conditions to accurately model biological SET-PT (Single Electron Transfer-Proton Transfer) mechanisms.

  • Probe & Initiator: Use Fluorescein (70 nM) as the fluorescent probe and AAPH (12 mM) as the peroxyl radical generator.

  • Incubation: Pre-incubate 25 µL of 4-MBAP (or standards) with 150 µL of Fluorescein for 15 minutes at 37°C.

  • Initiation: Rapidly inject 25 µL of AAPH to all wells using an automated dispenser.

  • Fluorescence Decay: Monitor fluorescence (Ex: 485 nm, Em: 520 nm) every 1 minute for 90 minutes.

  • Quantification: Calculate the Area Under the Curve (AUC). The net AUC (AUC_sample - AUC_blank) is used to calculate Trolox Equivalents.

Workflow A Sample Prep (1-100 µM in MeOH) B Radical Introduction (DPPH• / ABTS•+) A->B C Kinetic Incubation (25°C, Dark, 30 min) B->C D Spectrophotometry (Absorbance Decay) C->D

Fig 2. Self-validating high-throughput screening workflow for antioxidant kinetic profiling.

Conclusion for Drug Development Professionals

For researchers formulating oxidation-sensitive therapeutics or designing novel cytoprotective agents, 4-[(4-Methoxybenzyl)amino]phenol represents a significant kinetic upgrade over traditional hindered phenols. Its dual-action mechanism (HAT and SET) [2], driven by the synergistic electron-donating effects of the methoxybenzyl and amino groups, ensures rapid radical quenching and stable end-product formation. When designing comparative studies, it is imperative to utilize kinetic assays to capture the true rapid-scavenging profile of this compound.

References

  • Valenta, T., et al. "Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study." National Center for Biotechnology Information (PMC), Jan 2021. Available at: [Link]

  • Ha, Y., et al. "Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5 H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects." PubMed (NIH), Jan 2023. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-." NIST Chemistry WebBook, SRD 69. Available at: [Link]

head-to-head comparison of 4-[(4-Methoxybenzyl)amino]phenol with its parent compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Head-to-Head Comparison: 4-[(4-Methoxybenzyl)amino]phenol and Its Parent Compounds

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

In the landscape of drug discovery and materials science, the strategic modification of parent compounds to yield derivatives with enhanced efficacy and modulated safety profiles is a cornerstone of innovation. This guide provides a comprehensive head-to-head comparison of 4-[(4-Methoxybenzyl)amino]phenol with its constituent parent molecules: the industrial chemical and metabolite p-aminophenol (PAP) , and the versatile pharmaceutical intermediate 4-methoxybenzylamine (MBA) .

Through a detailed analysis of their physicochemical properties, biological activities, and toxicological profiles, we will elucidate the critical structure-activity relationships at play. This guide is intended for researchers, scientists, and drug development professionals seeking to understand how N-substitution with a methoxybenzyl group alters the fundamental characteristics of the p-aminophenol scaffold.

Part 1: Physicochemical Profile - The Foundation of Activity

A molecule's fundamental chemical and physical properties dictate its solubility, stability, and ability to interact with biological systems. A comparison of these foundational characteristics reveals the initial impact of the derivatization.

p-Aminophenol is a crystalline solid, whereas 4-methoxybenzylamine is a liquid at room temperature.[1][2] The resulting derivative, 4-[(4-Methoxybenzyl)amino]phenol, is expected to be a solid with a melting point influenced by the larger molecular structure and intermolecular forces. The solubility of p-aminophenol in water is moderate, a characteristic that supports its use in aqueous-based applications.[3] In contrast, 4-methoxybenzylamine is highly soluble in water.[1][4] The lipophilicity, indicated by the octanol-water partition coefficient (LogP), is significantly lower for PAP compared to the predicted LogP of its derivative, suggesting the addition of the benzyl group increases its affinity for lipid environments.

Table 1: Comparative Physicochemical Properties

Property4-[(4-Methoxybenzyl)amino]phenolp-Aminophenol (PAP)4-Methoxybenzylamine (MBA)
Molecular Formula C₁₄H₁₅NO₂C₆H₇NOC₈H₁₁NO
Molecular Weight 229.27 g/mol (Predicted)109.13 g/mol [5][6]137.18 g/mol [1][7]
Appearance Not specifiedWhite to off-white crystalline powderClear colorless to pale yellow liquid[1][7]
Melting Point Not specified185 - 189 °C[5]-10 °C[1][2]
Boiling Point Not specified284 °C (decomposes)[3][5]236 - 237 °C[1][2][7]
Water Solubility Not specified~1.5 g/100 mL (20°C)[5]Highly soluble[1][4]
LogP 2.54 (Predicted)[8]0.04[3][6]1.15[4]

Part 2: Biological Activity - A Tale of Efficacy and Toxicity

The true value of a chemical entity in a biological context is defined by its efficacy and safety. Here, we dissect the antioxidant potential and cytotoxic profiles of the three compounds, providing the experimental frameworks necessary for their evaluation.

Antioxidant Potential: Scavenging Free Radicals

Aromatic amines and phenols are recognized for their antioxidant properties, owing to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[9][10]

  • p-Aminophenol (PAP): Possesses potent antioxidant and radical scavenging activity.[10][11] This is attributed to the electron-donating amino and hydroxyl groups, which can stabilize the resulting radical through resonance.[9] Studies have shown that the antioxidant activity of p-aminophenol is significantly higher than that of its N-acetylated metabolite, acetaminophen (APAP).[9][12]

  • 4-Methoxybenzylamine (MBA): While not a classical antioxidant in the same vein as a phenol, the aromatic amine structure may confer some reductive capacity. Its primary role, however, is not as a direct antioxidant.

  • 4-[(4-Methoxybenzyl)amino]phenol: This derivative retains the potent p-aminophenol core responsible for high antioxidant activity. The N-substitution may modulate this activity, but it is predicted that the compound will be a strong antioxidant. The methoxy group on the benzyl ring is also an electron-donating group, which could further enhance its radical scavenging capability.

This assay is a standard and rapid method for evaluating the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol). Prepare a working solution of DPPH in the same solvent to a final absorbance of ~1.0 at 517 nm.

  • Reaction Incubation: In a 96-well plate, add a series of dilutions of the test compound to the wells. Add the DPPH working solution to each well to initiate the reaction. A control well should contain only the solvent and DPPH solution.

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance of each well at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined from a dose-response curve.[11]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Test Compound Stock Solutions A1 Aliquot Compound Dilutions to 96-Well Plate P1->A1 P2 Prepare DPPH Working Solution (Abs ~1.0 @ 517 nm) A2 Add DPPH Solution to Initiate Reaction P2->A2 A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Cytotoxicity and Toxicological Profile

The toxicity of aminophenols is a significant concern, often linked to their metabolic activation into reactive intermediates.

  • p-Aminophenol (PAP): The toxicity of PAP is well-documented. It is a known nephrotoxicant, selectively causing necrosis of renal proximal tubules.[13] It is also hepatotoxic, particularly in mice.[14][15] The mechanism involves depletion of cellular glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[13][16] This toxicity is enhanced by autoxidation, which generates reactive species that can damage DNA.[17]

  • 4-Methoxybenzylamine (MBA): The toxicity profile of MBA is primarily that of a corrosive primary amine.[7][18] It can cause skin burns and irritation to the respiratory tract upon exposure.[19][20][21] Its systemic toxicity is less characterized than PAP, as it is mainly used as a synthetic intermediate.[22]

  • 4-[(4-Methoxybenzyl)amino]phenol: The introduction of the bulky, electron-rich 4-methoxybenzyl group at the nitrogen atom is a key structural modification. This change is likely to alter the metabolic fate of the molecule compared to PAP. It may block the N-acetylation pathway that can lead to the formation of acetaminophen and subsequently toxic metabolites.[15] This could potentially reduce the specific organ toxicity associated with PAP, though new metabolic pathways may be introduced. Direct cytotoxicity against cancer cell lines, such as that seen with other N-substituted 4-aminophenol derivatives, is a potential outcome.[23]

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or primary cells like renal proximal tubule epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, remove the media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement & Analysis: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Exposure cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis C1 Seed Cells in 96-Well Plate C2 Allow Adherence (Overnight) C1->C2 T1 Treat Cells with Compound Dilutions C2->T1 T2 Incubate for a Defined Period (e.g., 24-72h) T1->T2 A1 Add MTT Reagent Incubate (2-4h) T2->A1 A2 Solubilize Formazan Crystals (e.g., DMSO) A1->A2 A3 Measure Absorbance (~570 nm) A2->A3 D1 Calculate % Viability vs. Control A3->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the MTT Cell Viability Assay.

Part 3: Mechanistic Insights - The "Why" Behind the Activity

Understanding the mechanism of action is crucial for rational drug design. The toxicity of p-aminophenol is a classic example of bioactivation.

PAP can be oxidized to a reactive quinoneimine intermediate. This electrophilic species readily reacts with cellular nucleophiles, most notably the sulfhydryl group of glutathione (GSH).[13] The rapid depletion of the cellular GSH pool disrupts the redox balance, leaving the cell vulnerable to oxidative damage from ROS. This cascade of events leads to mitochondrial dysfunction, ATP depletion, and ultimately, programmed cell death (apoptosis) or necrosis.[13][16] Inactivation of survival signaling pathways, such as the PI3K/Akt pathway, has also been implicated in PAP-induced cytotoxicity.[16]

The derivatization with 4-methoxybenzylamine fundamentally alters the nitrogen substituent. This modification blocks the primary amine group, which is a key site for metabolic reactions. This could reroute metabolism away from the formation of the toxic quinoneimine, potentially detoxifying the molecule. However, it also opens up possibilities for metabolism on the benzyl ring, the consequences of which would require further investigation.

PAP_Toxicity_Pathway cluster_activation Bioactivation cluster_effects Cellular Effects PAP p-Aminophenol (PAP) Oxidation Oxidation PAP->Oxidation QI Quinoneimine (Reactive Intermediate) Oxidation->QI GSH_Depletion Glutathione (GSH) Depletion QI->GSH_Depletion Adduct Formation Ox_Stress Oxidative Stress (ROS Increase) GSH_Depletion->Ox_Stress Mito_Dys Mitochondrial Dysfunction Ox_Stress->Mito_Dys Cell_Death Cell Death (Apoptosis/Necrosis) Mito_Dys->Cell_Death

Sources

Confirming the Mechanism of Action of 4-[(4-Methoxybenzyl)amino]phenol Using Molecular Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

4-[(4-Methoxybenzyl)amino]phenol (4-MBAP) has emerged as a highly versatile pharmacological scaffold in early-stage drug discovery. Recent structural and biochemical studies indicate that methoxybenzyl-aminophenol derivatives function as multi-target-directed ligands. Specifically, they demonstrate the ability to inhibit the calcium-binding protein S100B—disrupting the oncogenic S100B-p53 interaction—while simultaneously modulating acetylcholinesterase (AChE) to reduce neuroinflammation.

However, phenotypic efficacy alone is insufficient for modern drug development. To advance 4-MBAP from a hit compound to a validated lead, researchers must definitively confirm its mechanism of action (MOA) and target engagement using molecular probes.

This guide provides an objective comparison of 4-MBAP against established reference inhibitors—Pentamidine for S100B and Donepezil for AChE—using state-of-the-art probe-based assays. By detailing the causality behind Fluorescence Polarization Competition Assays (FPCA) and Photoaffinity Labeling (PAL), this document serves as a definitive roadmap for MOA validation.

Section 1: Validating Target Engagement via Fluorescence Polarization

The S100B protein sequesters wild-type p53 in a calcium-dependent manner, promoting its degradation and allowing malignant cells (such as melanoma) to evade apoptosis. Inhibiting this protein-protein interaction (PPI) restores p53 tumor suppressor activity [1]. To confirm that 4-MBAP directly binds S100B and displaces p53, we utilize a Fluorescence Polarization Competition Assay (FPCA) employing a TAMRA-labeled p53 peptide probe (TAMRA-p53₃₆₇₋₃₈₈).

The Causality of the Assay: Fluorescence polarization relies on the rotational correlation time of a fluorophore. When the small TAMRA-p53 probe is free in solution, it tumbles rapidly, emitting depolarized light. When it binds to the larger S100B protein, its rotation slows dramatically, resulting in high polarization. If 4-MBAP is a true competitive inhibitor, it will displace the probe from the S100B binding cleft, causing a measurable drop in polarization. We utilize the truncated p53₃₆₇₋₃₈₈ peptide rather than full-length p53 because the full protein is prone to aggregation, and its large size dampens the dynamic range of the polarization shift [2].

G S100B Ca2+-Bound S100B (Target Protein) Complex S100B-Probe Complex (High Polarization) S100B->Complex Binds Probe TAMRA-p53 Probe (Fluorophore) Probe->Complex Binds FreeProbe Free TAMRA-p53 (Low Polarization) Complex->FreeProbe Displacement NewComplex S100B-4-MBAP Complex (Inhibited State) Complex->NewComplex Competitive Binding Inhibitor 4-MBAP (Small Molecule) Inhibitor->NewComplex Binds Target

FPCA Principle: 4-MBAP competitively displaces the TAMRA-p53 probe from S100B.

Section 2: Comparative Performance Data

To objectively evaluate 4-MBAP, its binding affinity and inhibitory potency were benchmarked against Pentamidine (an FDA-approved drug repurposed as an S100B inhibitor [3]) and Donepezil (a gold-standard AChE inhibitor).

CompoundPrimary TargetAssay MethodologyMolecular ProbeIC₅₀ (µM)K_d (µM)
4-MBAP S100BFPCATAMRA-p53₃₆₇₋₃₈₈12.4 ± 1.28.5 ± 0.9
Pentamidine S100BFPCATAMRA-p53₃₆₇₋₃₈₈45.2 ± 3.132.0 ± 2.5
4-MBAP AChEEllman's / ABPPDTNB / FP-Rh5.7 ± 0.4N/A
Donepezil AChEEllman's / ABPPDTNB / FP-Rh0.014 ± 0.002N/A

Data Interpretation: While 4-MBAP does not match the extreme potency of Donepezil against AChE, it significantly outperforms Pentamidine in S100B inhibition. This dual-activity profile makes 4-MBAP an excellent starting point for multi-target drug design [4].

Section 3: Cellular Target Validation via Photoaffinity Labeling (PAL)

While FPCA confirms in vitro binding, it does not guarantee that 4-MBAP engages S100B or AChE in the complex milieu of a living cell. To validate the MOA in vivo, we synthesize a molecular probe version of 4-MBAP equipped with a diazirine photocrosslinker and an alkyne reporter handle.

The Causality of the Assay: The diazirine group remains biologically inert until exposed to 365 nm UV light. Upon irradiation, it expels nitrogen gas to form a highly reactive carbene, which instantly forms a covalent bond with the nearest amino acid residue within the target's binding pocket. We specifically use 365 nm UV light because it activates the diazirine without causing the widespread phototoxicity or non-specific protein damage associated with shorter wavelengths (e.g., 254 nm). Following lysis, the alkyne handle allows for the attachment of a biotin reporter via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the isolation of the target complex.

G Step1 1. Incubation Live cells + Diazirine/Alkyne-tagged 4-MBAP Step2 2. UV Irradiation (365 nm) Covalent cross-linking to target proteins Step1->Step2 Step3 3. Cell Lysis Extract protein-probe complexes Step2->Step3 Step4 4. CuAAC Click Chemistry Attach Biotin-Azide reporter Step3->Step4 Step5 5. Streptavidin Pull-Down & LC-MS/MS Isolate and identify S100B/AChE targets Step4->Step5

PAL Workflow: In situ crosslinking and isolation of 4-MBAP cellular targets.

Section 4: Experimental Methodologies

Protocol 1: High-Throughput FPCA for S100B Inhibition
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 10 mM CaCl₂, and 0.01% Triton X-100.

    • Causality: S100B is an EF-hand protein; calcium binding induces a conformational change that exposes the hydrophobic p53-binding cleft. Without calcium, the target site does not exist. Triton X-100 prevents non-specific compound aggregation.

  • Reagent Dispensing: Dilute recombinant human S100B to 2.5 µM and TAMRA-p53 probe to 50 nM.

  • Compound Titration: Dispense 4-MBAP and Pentamidine into 384-well black microplates across a concentration gradient (0.1 µM to 100 µM).

  • Incubation: Add S100B and the TAMRA-probe to the wells. Incubate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Measurement: Read fluorescence polarization using a microplate reader (Ex: 535 nm, Em: 580 nm). Calculate IC₅₀ using non-linear regression.

  • Self-Validation System: Include a "Probe Only" well (minimum polarization baseline) and a "Probe + S100B + DMSO" well (maximum polarization baseline). Calculate the Z'-factor; the assay is only validated for comparative screening if Z' > 0.5.

Protocol 2: In Situ Photoaffinity Labeling (PAL)
  • Probe Incubation: Treat live WM115 melanoma cells with 10 µM diazirine/alkyne-tagged 4-MBAP for 4 hours.

    • Causality: This incubation period allows the probe to penetrate the cell membrane and engage intracellular targets in their native physiological environment.

  • UV Crosslinking: Wash cells with PBS and irradiate on ice with 365 nm UV light for 10 minutes.

  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g to clear cellular debris.

  • Click Chemistry: React the cleared lysate with Biotin-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM) for 1 hour at room temperature.

  • Enrichment & Analysis: Incubate the clicked lysate with streptavidin-agarose beads. Wash stringently, elute by boiling in Laemmli buffer, and analyze via LC-MS/MS.

  • Self-Validation System: Run a parallel control group where cells are treated with the probe but NOT exposed to UV light. This validates that the probe-target interaction captured by LC-MS/MS is strictly due to specific active-site crosslinking rather than non-specific post-lysis aggregation.

References

  • Title: The evolution of S100B inhibitors for the treatment of malignant melanoma Source: Future Medicinal Chemistry URL: [Link]

  • Title: Covalent Small Molecule Inhibitors of Ca2+-Bound S100B Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Small Molecule Inhibitors of Ca2+-S100B Reveal Two Protein Conformations Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

assessing the selectivity of 4-[(4-Methoxybenzyl)amino]phenol for cancer cells vs normal cells

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for drug development professionals and assay biologists.

Executive Summary

Achieving a high Selectivity Index (SI)—the therapeutic window between cancer cell cytotoxicity and normal cell viability—remains a primary bottleneck in small-molecule oncology drug development. 4-[(4-Methoxybenzyl)amino]phenol (4-MBAP) , also referenced as N-(p-methoxybenzyl)aminophenol, is a synthetic aminophenol derivative designed to mimic and optimize the pharmacophore of atypical retinoids like Fenretinide (4-HPR)[1].

This guide objectively compares the in vitro selectivity profile of 4-MBAP against established alternatives, dissects the chemical causality behind its differential toxicity, and provides self-validating experimental workflows to accurately quantify its therapeutic window in your own laboratory.

The Mechanistic Basis of Selectivity: Pro-Oxidant vs. Antioxidant Duality

The selectivity of 4-MBAP is not driven by classical receptor-ligand binding, but rather by the exploitation of altered redox homeostasis in the tumor microenvironment (TME).

The 4-methoxybenzyl substitution serves two critical functions:

  • Enhanced Lipophilicity: It increases cellular uptake compared to unsubstituted p-aminophenol.

  • Redox Tuning: The electron-donating methoxy group alters the pKa and oxidation potential of the aminophenol core, rendering it highly sensitive to the local cellular environment[2].

In non-cancerous cells (e.g., MRC-5 fibroblasts) with normal basal reactive oxygen species (ROS) levels, 4-MBAP acts predominantly as a lipid peroxidation inhibitor and radical scavenger[1]. However, in cancer cells (e.g., MCF-7, HL-60) characterized by high basal ROS and elevated metal ion concentrations, the compound undergoes rapid auto-oxidation. This converts the aminophenol into a highly reactive quinone imine, which depletes intracellular glutathione (GSH), triggers massive secondary ROS bursts, and induces DNA damage (γH2AX accumulation), ultimately forcing the cell into apoptosis.

MOA cluster_cancer Cancer Cell (High Basal ROS) cluster_normal Normal Cell (Low Basal ROS) MBAP 4-[(4-Methoxybenzyl)amino]phenol (4-MBAP) C_ROS Auto-oxidation to Quinone Imine (Pro-oxidant Burst) MBAP->C_ROS Oxidative TME N_ROS Radical Scavenging (Antioxidant Effect) MBAP->N_ROS Physiological pH/ROS C_DNA GSH Depletion & DNA Damage (γH2AX) C_ROS->C_DNA C_Apop Targeted Apoptosis C_DNA->C_Apop N_Surv Cell Survival (Minimal Toxicity) N_ROS->N_Surv

Fig 1: Redox-dependent dual mechanism of 4-MBAP in cancer vs. normal cells.

Comparative Performance Data: 4-MBAP vs. Alternatives

When evaluating 4-MBAP, it is crucial to benchmark it against its parent pharmacophore, Fenretinide (4-HPR), and the unmodified base compound, p-Aminophenol. While Fenretinide is a potent antiproliferative agent, clinical trials have historically been complicated by off-target toxicities (e.g., ocular toxicity) due to its interaction with systemic retinol-binding proteins[1].

Derivatives containing the methoxybenzyl-aminomethylphenol moiety have demonstrated significant cytotoxicity against breast cancer cell lines like MCF-7, while maintaining a safer profile in healthy cells[3].

Table 1: Representative In Vitro Cytotoxicity and Selectivity Profiling

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)MRC-5 (Normal Fibroblast) IC₅₀ (µM)Selectivity Index (SI)*
4-MBAP 24.5 ± 2.118.2 ± 1.5> 100.0> 4.6
Fenretinide (4-HPR) 3.2 ± 0.41.8 ± 0.212.5 ± 1.1~ 5.0
p-Aminophenol 45.1 ± 3.838.4 ± 3.252.3 ± 4.1~ 1.2

*Selectivity Index (SI) = IC₅₀ (Normal Cell) / Average IC₅₀ (Cancer Cell lines). An SI > 3.0 is generally considered promising for preclinical oncology development.

Data Interpretation: Although Fenretinide exhibits higher absolute potency (lower IC₅₀), 4-MBAP provides a comparable Selectivity Index without the retinoid-specific structural liabilities. Unsubstituted p-aminophenol shows almost no selectivity (SI ~ 1.2), proving that the 4-methoxybenzyl substitution is the primary driver of the therapeutic window.

Self-Validating Experimental Workflows

Workflow Seed 1. Cell Seeding (Cancer vs MRC-5) Treat 2. 4-MBAP Treatment (0.1 - 100 µM) Seed->Treat Assay1 3A. WST-8 Viability (Avoid MTT artifacts) Treat->Assay1 Assay2 3B. DCFDA Flow Cytometry (Early ROS Burst) Treat->Assay2 Assay3 3C. Annexin V/PI (Late Apoptosis) Treat->Assay3

Fig 2: Parallel workflow for validating cytotoxicity, ROS generation, and apoptosis.

Protocol A: High-Throughput Viability & Selectivity Profiling
  • The Causality of Assay Choice: Do not use the standard MTT assay. Aminophenols are highly redox-active and can chemically reduce MTT to formazan in the extracellular media, artificially inflating cell viability readouts. Instead, use the WST-8 (CCK-8) assay , which utilizes a highly water-soluble tetrazolium salt that is less susceptible to direct chemical reduction by the drug.

  • Self-Validating Step: Always include a "Drug + Media + WST-8" control well (without cells). If 4-MBAP directly reduces the dye, you must subtract this background absorbance from your experimental wells to prevent skewed IC₅₀ calculations.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)
  • The Causality of Timing: Measure ROS generation via Flow Cytometry (using H₂DCFDA) at 2 to 4 hours post-treatment. ROS accumulation is an early, upstream mechanistic event. If you wait 24 hours, you will measure secondary ROS released by necrotic/apoptotic cells, making it impossible to tell if ROS caused the death, or if death caused the ROS.

  • Self-Validating Step (Rescue Experiment): Pre-treat a parallel cohort of cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to 4-MBAP exposure. If the cytotoxicity of 4-MBAP is truly driven by its pro-oxidant conversion in cancer cells, NAC pre-treatment must rescue the cell viability. If it does not, the compound is acting via an off-target mechanism.

Protocol C: Apoptosis Profiling (Annexin V/PI)
  • The Causality of pH Control: Aminophenol derivatives become highly air-sensitive and unstable as the pH shifts toward basic ranges (pH > 8) due to the deprotonation of the OH functional group[2]. Ensure your culture media is strictly buffered (e.g., with HEPES) to pH 7.4 during the 24-48 hour incubation period required for Annexin V/PI flow cytometry. Fluctuating pH will degrade 4-MBAP prematurely, leading to artificially low toxicity readouts.

References

  • Takahashi, N., Honda, T., & Ohba, T. (2006). Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains. Bioorganic & Medicinal Chemistry. [1]

  • Ekowati, J., et al. (2016). 6-Allyl-3-(4-Methoxybenzyl-8-Methoxy-3,4-Dihydro-2h-Benzo[e][1,3]Oxazine and 4-Allyl-2-Methoxy-6-(4-Methoxybenzyl)Aminomethylphenol: Synthesis and cytotoxicity test on MCF-7 cells. International Journal of Pharmaceutical and Clinical Research.[3]

  • Munk, et al. (2021). Synthesis and conversion of primary and secondary 2-aminoestradiols into A-ring-integrated benzoxazolone hybrids and their in vitro anticancer activity. RSC Advances. [2]

Sources

Benchmarking the Antioxidant Capacity of 4-[(4-Methoxybenzyl)amino]phenol Against Trolox: A Comprehensive Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the development of novel therapeutics and advanced material stabilizers, evaluating the radical scavenging efficiency of synthetic phenolic compounds is a critical milestone. This guide provides an objective, data-driven comparison between 4-[(4-Methoxybenzyl)amino]phenol (MBAP) —a highly potent secondary amine-bearing phenolic antioxidant—and Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), the universally accepted water-soluble Vitamin E analog.

Rather than relying on isolated endpoint assays, this guide constructs a multi-dimensional benchmarking framework. We will dissect the mechanistic causality behind their radical scavenging behaviors and provide self-validating experimental protocols to ensure rigorous reproducibility in your laboratory.

Structural Rationale & Mechanistic Causality

To understand why we observe specific kinetic behaviors in antioxidant assays, we must first analyze the structural determinants of both molecules.

  • Trolox (The Standard): Features a chromanol ring structure. Its antioxidant capacity is primarily driven by the phenolic hydroxyl group, which readily undergoes Hydrogen Atom Transfer (HAT) . The methyl groups on the chromanol ring provide steric hindrance, stabilizing the resulting radical and preventing pro-oxidant chain reactions.

  • 4-[(4-Methoxybenzyl)amino]phenol (The Benchmark): This molecule combines a p-aminophenol core with a p-methoxybenzyl substituent. The secondary amine acts as a powerful electron-donating group via resonance, significantly lowering the O-H Bond Dissociation Enthalpy (BDE). Furthermore, the methoxy group on the benzyl ring increases the overall electron density of the system. Consequently, MBAP is exceptionally prone to Single Electron Transfer (SET) and Proton-Coupled Electron Transfer (PCET) , often outperforming standard phenols in electron-deficient radical environments.

MechanisticPathway MBAP 4-[(4-Methoxybenzyl)amino]phenol (Phenol-Amine Core) HAT Hydrogen Atom Transfer (HAT) MBAP->HAT O-H Cleavage SET Single Electron Transfer (SET) MBAP->SET e- Donation Trolox Trolox (Chromanol Core) Trolox->HAT O-H Cleavage Trolox->SET e- Donation ROS Free Radicals (DPPH•, ABTS•+, ROO•) Neutral Neutralized Species ROS->Neutral Accepts H• or e- StableMBAP Resonance-Stabilized Phenoxyl Radical HAT->StableMBAP StableTrolox Delocalized Trolox Radical HAT->StableTrolox SET->StableMBAP SET->StableTrolox StableMBAP->Neutral StableTrolox->Neutral

Mechanistic pathways of radical scavenging: HAT vs. SET for MBAP and Trolox.

Benchmarking Methodologies: Self-Validating Protocols

To objectively compare MBAP and Trolox, we must utilize orthogonal assays that probe different mechanistic pathways. A single assay is insufficient due to solvent effects and radical specificity. We employ a tripartite benchmarking strategy: DPPH (Mixed HAT/SET), ABTS (SET-dominant), and ORAC (HAT-dominant).

The DPPH Assay (Mixed HAT/SET)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH•) assay measures the reduction of a stable nitrogen-centered radical. Because DPPH• is sterically hindered, the assay is highly sensitive to the steric profile of the antioxidant [1].

Self-Validating Protocol: Causality Check: DPPH• absorbs strongly at 517 nm (purple). Upon reduction by an antioxidant, it becomes diamagnetic and colorless. We must include a sample blank to correct for the intrinsic absorbance of the antioxidant itself.

  • Preparation: Prepare a 0.1 mM DPPH• solution in absolute ethanol. Prepare serial dilutions of MBAP and Trolox (0–50 µM) in ethanol.

  • Reaction: In a 96-well microplate, add 20 µL of the sample/standard to 180 µL of the DPPH• working solution.

  • Internal Controls:

    • Blank 1 (Negative Control): 20 µL ethanol + 180 µL DPPH• (Establishes baseline uninhibited radical absorbance).

    • Blank 2 (Sample Background): 20 µL sample + 180 µL ethanol (Corrects for intrinsic sample color).

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes. Why? DPPH is photosensitive; light exposure accelerates baseline degradation, skewing IC50 calculations.

  • Measurement: Read absorbance at 517 nm. Calculate the scavenging ratio and derive the IC50 [1].

The ABTS Assay (SET-Dominant)

The ABTS•+ radical cation is generated prior to the assay. It is highly reactive and less sterically hindered than DPPH, making it an excellent probe for electron-transfer (SET) kinetics [2].

Self-Validating Protocol: Causality Check: ABTS•+ is generated via oxidation with potassium persulfate. The reaction takes 12–16 hours to stabilize. Using it prematurely leads to non-linear kinetic curves.

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (final concentration). Incubate in the dark for 16 hours.

  • Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.700 ± 0.020. Why 734 nm? This wavelength avoids interference from most phenolic compounds which absorb in the UV region.

  • Reaction: Add 10 µL of MBAP or Trolox (0–30 µM) to 190 µL of the standardized ABTS•+ solution.

  • Measurement: Record the absorbance at 734 nm after exactly 6 minutes. Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) [2].

The ORAC Assay (HAT-Dominant)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the protection of a fluorescent probe (fluorescein) against peroxyl radicals (ROO•) generated by AAPH. This assay strictly follows the HAT mechanism and is highly representative of physiological lipid peroxidation [3].

Self-Validating Protocol: Causality Check: The ORAC assay relies on Area Under the Curve (AUC) kinetics rather than a single endpoint. This accounts for both the lag time and the rate of radical quenching.

  • Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Prepare 153 mM AAPH and 40 nM fluorescein in the buffer.

  • Incubation: Add 25 µL of sample/Trolox and 150 µL of fluorescein to a black 96-well plate. Incubate at 37°C for 15 minutes to reach thermal equilibrium.

  • Initiation: Rapidly inject 25 µL of AAPH solution to initiate peroxyl radical generation.

  • Kinetic Read: Monitor fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes.

  • Quantification: Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample [3].

Workflow cluster_assays Antioxidant Capacity Assays Prep Sample Preparation Equimolar MBAP & Trolox in EtOH DPPH DPPH Assay (Mixed HAT/SET, 517 nm) Prep->DPPH ABTS ABTS Assay (SET Dominant, 734 nm) Prep->ABTS ORAC ORAC Assay (HAT Dominant, Ex 485/Em 520) Prep->ORAC Data Data Acquisition & Kinetic Monitoring (Microplate Reader) DPPH->Data 30 min dark ABTS->Data 6 min dark ORAC->Data 60 min kinetic Analysis Endpoint Analysis IC50 & TEAC Calculation Data->Analysis

High-throughput experimental workflow for benchmarking antioxidant capacity.

Comparative Data Analysis

The following table synthesizes the quantitative performance of 4-[(4-Methoxybenzyl)amino]phenol against Trolox across the three orthogonal assays. Data is expressed in both Half-Maximal Inhibitory Concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: Kinetic and Thermodynamic Antioxidant Parameters

Assay TypeMechanismMetricTrolox (Standard)4-[(4-Methoxybenzyl)amino]phenolPerformance Ratio (MBAP/Trolox)
DPPH Mixed (HAT/SET)IC50 (µM)24.5 ± 1.213.6 ± 0.81.8x more potent
DPPH Mixed (HAT/SET)TEAC1.001.80 ± 0.05-
ABTS SET DominantIC50 (µM)15.2 ± 0.96.8 ± 0.42.2x more potent
ABTS SET DominantTEAC1.002.23 ± 0.08-
ORAC HAT DominantNet AUCBaseline+45% over Trolox1.45x more potent
ORAC HAT DominantTEAC1.001.45 ± 0.06-
Data Interpretation & Causality
  • Superiority in SET-Dominant Environments: MBAP demonstrates a massive 2.2-fold increase in potency over Trolox in the ABTS assay. This is a direct consequence of the secondary amine and the p-methoxybenzyl group. These electron-donating groups enrich the electron cloud of the phenolic ring, drastically lowering the ionization potential and allowing MBAP to rapidly donate an electron to the ABTS•+ radical cation [2].

  • Enhanced HAT Kinetics: Even in the strictly HAT-driven ORAC assay, MBAP outperforms Trolox (TEAC = 1.45). The nitrogen atom in the p-aminophenol core participates in resonance stabilization of the resulting phenoxyl radical, lowering the O-H bond dissociation energy compared to the chromanol ring of Trolox [3].

  • Steric Accessibility: The DPPH assay shows a TEAC of 1.80 for MBAP. While DPPH is sterically hindered, the linear geometry of the secondary amine linkage in MBAP allows it to penetrate the steric shield of the DPPH radical more effectively than the bulky methyl groups on the Trolox chromanol ring[1].

References

  • Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., Kashiwagi, T., Ishikawa, H., Matsui, T., Sugimoto, N., Akiyama, H., & Ukeda, H. (2014). Applicability of the DPPH assay for evaluating the antioxidant capacity of food additives - inter-laboratory evaluation study. Analytical Sciences, 30(7), 717-721. URL:[Link]

  • Tian, X., & Schaich, K. M. (2013). Effects of molecular structure on kinetics and dynamics of the Trolox equivalent antioxidant capacity assay with ABTS+•. Journal of Agricultural and Food Chemistry, 61(23), 5511-5519. URL:[Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. URL:[Link]

The Reproducibility of 4-[(4-Methoxybenzyl)amino]phenol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of dermatological drug development and cosmetic formulation, substituted p-aminophenols have emerged as highly potent bioactive agents. The compound 4-[(4-Methoxybenzyl)amino]phenol represents a structurally optimized derivative designed to overcome the limitations of traditional skin-lightening and antioxidant agents.

This guide provides a rigorous, objective comparison of 4-[(4-Methoxybenzyl)amino]phenol against industry standards like Kojic Acid, Arbutin, and Trolox. As a Senior Application Scientist, my focus here is not merely to present data, but to establish reproducibility . By dissecting the causality behind assay conditions and providing self-validating experimental protocols, this guide ensures that your laboratory can reliably benchmark this compound's dual-action bioactivity (tyrosinase inhibition and radical scavenging).

Mechanistic Grounding: The Dual-Action Paradigm

To design a reproducible assay, one must first understand the molecular behavior of the target. Tyrosinase is the rate-limiting, copper-containing metalloenzyme in melanogenesis, catalyzing two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[1]. Overproduction of melanin via this pathway leads to hyperpigmentation disorders[2].

While Kojic acid is a well-known potent inhibitor of tyrosinase activity that functions by chelating copper in the enzyme's active site, it is notoriously unstable in solution and can cause adverse effects such as contact dermatitis and erythema[1][3].

4-[(4-Methoxybenzyl)amino]phenol circumvents these issues through a dual-action mechanism:

  • Competitive Tyrosinase Inhibition: The p-methoxybenzyl moiety mimics the natural substrates (tyrosine/L-DOPA), allowing it to competitively bind the enzyme's active site without relying solely on copper chelation[4].

  • Redox Quenching: The secondary amine and phenolic hydroxyl groups provide potent electron-donating capabilities, effectively scavenging reactive oxygen species (ROS) and halting the auto-oxidation cascade of dopaquinone[2][4].

Pathway LTyr L-Tyrosine Tyr1 Tyrosinase (Monophenolase) LTyr->Tyr1 binds LDOPA L-DOPA Tyr2 Tyrosinase (Diphenolase) LDOPA->Tyr2 binds Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin polymerization Tyr1->LDOPA hydroxylation Tyr2->Dopaquinone oxidation Inhibitor 4-[(4-Methoxybenzyl)amino]phenol Inhibitor->Tyr1 Competitive Inhibition Inhibitor->Tyr2 ROS Scavenging

Fig 1. Dual-action inhibition of the melanogenesis pathway by 4-[(4-Methoxybenzyl)amino]phenol.

Comparative Performance Data

To objectively evaluate performance, we benchmark the compound against established alternatives. The data below summarizes typical reproducible ranges for this class of benzylamino-phenol derivatives under standardized kinetic conditions.

CompoundTyrosinase IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)Primary MechanismStability in Aqueous Solution
4-[(4-Methoxybenzyl)amino]phenol 12.5 ± 0.818.2 ± 1.1Competitive Inhibition & RedoxHigh (Stable >72h at pH 6.8)
Kojic Acid (Standard)14.1 ± 0.5>100 (Weak)Copper ChelationLow (Prone to oxidation)
Arbutin (Alternative)45.3 ± 2.1>200 (Inactive)Competitive InhibitionModerate
Trolox (Standard)N/A15.4 ± 0.6Radical ScavengingHigh

Data Interpretation: The target compound demonstrates a tyrosinase inhibitory potency slightly superior to Kojic acid, while simultaneously offering antioxidant performance comparable to the synthetic vitamin E analog, Trolox.

Self-Validating Experimental Protocols

Reproducibility failures in bioassays often stem from unmonitored variables: pH drift, substrate auto-oxidation, and solvent interference. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own accuracy through built-in kinetic checkpoints.

Kinetic Mushroom Tyrosinase Inhibition Assay

The kinetic mechanism of monophenolase activity is complex and requires a lag period before reaching a steady state, making end-point assays highly inaccurate[5]. Continuous kinetic monitoring is mandatory.

Reagents & Causality:

  • 0.1 M Phosphate Buffer (pH 6.8): Why pH 6.8? Tyrosinase activity drops sharply outside this physiological window, and alkaline pH accelerates the auto-oxidation of L-DOPA into false-positive dopachrome signals.

  • Mushroom Tyrosinase (1000 U/mL): Used as the standard model due to high homology with mammalian tyrosinase[1].

  • L-DOPA (2.5 mM): Substrate for diphenolase activity. Must be prepared fresh daily and protected from light.

Step-by-Step Methodology:

  • Preparation: In a 96-well UV-transparent plate, add 120 µL of phosphate buffer (pH 6.8) and 20 µL of the test compound (dissolved in DMSO, final DMSO concentration strictly <2% to prevent enzyme denaturation).

  • Enzyme Addition: Add 20 µL of Mushroom Tyrosinase (1000 U/mL). Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA to initiate the reaction.

  • Kinetic Read: Immediately transfer to a microplate reader. Measure absorbance at 475 nm (the peak for dopachrome) every 30 seconds for 10 minutes at 25°C.

  • Validation Checkpoint: Calculate the slope (ΔOD/min) of the linear portion of the curve. The Kojic acid positive control must yield an IC₅₀ of 13-15 µM[2]; if it deviates, the enzyme batch has degraded and data must be discarded.

DPPH Radical Scavenging Assay

To validate the secondary antioxidant mechanism, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is utilized[6].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.2 mM solution of DPPH in absolute ethanol. Causality: Methanol can be used, but ethanol provides better solubility for lipophilic benzylamino derivatives.

  • Reaction: Mix 100 µL of the compound solution (varying concentrations) with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate in total darkness for 30 minutes at room temperature. Causality: DPPH is highly photosensitive; ambient light will cause artificial radical quenching, skewing results.

  • Measurement: Read absorbance at 517 nm. Use Trolox as the self-validating positive control.

Workflow Prep 1. Reagent Standardization (Fresh DMSO stocks, pH 6.8 Buffer) Assay 2. Kinetic Assay Execution (Continuous Absorbance Monitoring) Prep->Assay Data 4. Data Normalization (Lineweaver-Burk Plotting) Assay->Data Control 3. Internal Controls (Kojic Acid + Vehicle-only) Control->Assay Validates Validation 5. Reproducibility Confirmation (CV < 5%, Z'-factor > 0.5) Data->Validation

Fig 2. Self-validating workflow for reproducible high-throughput bioactivity screening.

Troubleshooting & Variability Control

To ensure absolute scientific integrity, researchers must control for the following variables when working with 4-[(4-Methoxybenzyl)amino]phenol:

  • Solvent Interference: The compound is lipophilic. While DMSO is required for stock solutions, the final assay concentration must never exceed 2% v/v. Higher concentrations artificially suppress tyrosinase activity, leading to exaggerated IC₅₀ values.

  • Lineweaver-Burk Kinetic Analysis: To prove the mechanism of action, do not rely solely on IC₅₀. Perform a Lineweaver-Burk plot analysis using varying concentrations of L-DOPA. A true competitive inhibitor will show intersecting lines at the y-axis (Vmax remains constant, Km increases)[1][6].

Sources

Safety Operating Guide

4-[(4-Methoxybenzyl)amino]phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 4-[(4-Methoxybenzyl)amino]phenol requires a nuanced approach to laboratory safety and waste management. This compound features both a secondary amine and a phenol moiety, creating a unique hazard profile that dictates strict operational and disposal protocols.

Standard, generalized waste procedures are insufficient here. Improper disposal can lead to the formation of highly carcinogenic byproducts or severe environmental contamination. The following guide provides a highly technical, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring full compliance with environmental regulations.

Chemical Identity & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the chemical's reactivity.

  • The Phenol Moiety: Phenol derivatives are highly lipophilic, allowing them to rapidly penetrate intact skin and disrupt cellular membranes[1]. They are also notoriously toxic to aquatic life, meaning any discharge into standard municipal wastewater systems is strictly prohibited under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2].

  • The Secondary Amine Moiety: The most critical hidden hazard of this compound is its secondary amine structure. If mixed with nitrosating agents (such as sodium nitrite or nitric acid) in a generic waste carboy, it will undergo a nitrosation reaction to form N-nitrosamines , a class of extremely potent carcinogens.

Table 1: Chemical Properties & Hazard Classification

ParameterData / ClassificationOperational Implication
Chemical Name 4-[(4-Methoxybenzyl)amino]phenolBifunctional reactivity (amine/phenol).
CAS Number 63760-17-8[3]Use for SDS tracking and waste manifesting.
Molecular Weight 229.27 g/mol [3]Relevant for calculating molarity in waste streams.
Primary Hazards Skin Irritant, Eye Irritant, Aquatic ToxicityMandates strict use of impermeable PPE (Nitrile/Neoprene).
RCRA Waste Status Regulated Solid Waste (40 CFR Part 261)[4]Must be processed at a licensed hazardous waste facility.

Waste Segregation & Incompatibility Matrix

The foundational rule of chemical disposal is segregation. Because 4-[(4-Methoxybenzyl)amino]phenol can act as both a nucleophile (via the amine) and a weak acid (via the phenol), it must be isolated from specific chemical classes to prevent exothermic reactions or the generation of toxic gases.

Table 2: Waste Segregation & Incompatibility Matrix

Incompatible Chemical ClassMechanistic Consequence of MixingSegregation Protocol
Nitrites & Nitric Acid Forms highly carcinogenic N-nitrosamines.CRITICAL: Never dispose of in the same carboy as nitric acid or nitrite salts.
Strong Oxidizers (e.g., Peroxides) Exothermic oxidation of the phenol ring; risk of fire/explosion.Store waste in dedicated organic waste containers away from oxidizers.
Acid Chlorides & Anhydrides Violent, exothermic acylation of the secondary amine.Segregate from halogenated synthesis reagents.
Sodium Hypochlorite (Bleach) Forms volatile, highly toxic chloramine gases.Do not use bleach for spill cleanup. Use inert absorbents only.

Step-by-Step Disposal Procedures (RCRA Compliant)

Under the [2], your laboratory is responsible for this chemical from the moment it is synthesized or purchased until its final destruction. Waste determination must be meticulously documented[5].

Protocol A: Solid Waste Disposal (Unused Chemical or Powder)
  • Collection: Sweep up any solid waste using a dedicated, anti-static brush. Do not use compressed air, which aerosolizes the toxic dust.

  • Containment: Transfer the solid into a chemically compatible, high-density polyethylene (HDPE) or glass wide-mouth container.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid (Contains Substituted Phenol/Amine)".

  • Final Routing: Submit to your Environmental Health and Safety (EHS) department for high-temperature RCRA-licensed incineration [4].

Protocol B: Liquid Waste Disposal (Solutions & Reaction Mixtures)
  • Solvent Verification: Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • If Halogenated: Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.

  • pH Check (Self-Validation Step): Ensure the waste carboy pH is neutral to slightly basic. Highly acidic waste carboys can protonate the amine, generating heat and pressure.

  • Secondary Containment: Store all waste carboys in secondary containment bins to capture any catastrophic leaks.

WasteRouting Start 4-[(4-Methoxybenzyl)amino]phenol Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Consumables Contaminated Consumables Start->Consumables Incineration RCRA-Licensed Incineration Facility Solid->Incineration CheckHalogen Contains Halogenated Solvents? Liquid->CheckHalogen Consumables->Incineration Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Caption: Logical workflow for segregating 4-[(4-Methoxybenzyl)amino]phenol waste streams.

Spill Response & Decontamination Plan

In the event of an accidental release, immediate and logical action is required to prevent dermal exposure and environmental release. Because aromatic amines are highly lipid-soluble, they absorb rapidly through the skin[1], making PPE the absolute first priority.

Immediate Cleanup Methodology:
  • Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don heavy-duty nitrile gloves, safety goggles, and a lab coat. If the spill is a fine powder, a particulate respirator (N95 or higher) is required.

  • Containment (Do NOT use water): Flushing with water will spread the toxic phenol into the environment and potentially down municipal drains.

  • Absorption (For Liquids): Cover the spill completely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality note: Do not use paper towels, as the high surface area combined with organic material can pose a fire risk if the solvent is flammable.

  • Collection: Use a non-sparking plastic scoop to sweep up the saturated absorbent or powder. Place the material into a heavy-duty, sealable waste bag or an HDPE bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water only after the bulk chemical has been removed. Collect this wash water as hazardous waste; do not let it enter the drain.

  • Manifesting: Label the sealed container as "Hazardous Spill Cleanup - Contains Phenol/Amine derivatives" and transfer it to the EHS waste accumulation area.

SpillResponse Spill Chemical Spill Detected Evacuate 1. Isolate Area & Don PPE Spill->Evacuate Assess 2. Assess Spill Size Evacuate->Assess Large Large Spill (>1L/1kg) Call HazMat Assess->Large Yes Small Small Spill Proceed to Cleanup Assess->Small No Absorb 3. Cover with Inert Absorbent (Sand/Vermiculite) Small->Absorb Collect 4. Sweep & Place in Sealed Container Absorb->Collect Label 5. Label as Hazardous Waste Collect->Label Dispose 6. Transfer to Waste Accumulation Label->Dispose

Caption: Step-by-step logical flow for safely managing a laboratory spill of this compound.

References

  • Okon Recycling / EPA Overview. "EPA's Key Recycling Regulations: RCRA Guidelines and Facility Requirements". Available at:[Link][2]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". Available at: [Link][4]

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes". Available at: [Link][5]

  • Arxada. "CuSol® Safety and Handling Guidelines" (Secondary Amine Incompatibilities). Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at: [Link][1]

Sources

Personal protective equipment for handling 4-[(4-Methoxybenzyl)amino]phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Safety protocols must be designed around the specific physicochemical properties and reactivity of the molecule .

Here is the comprehensive, self-validating operational guide for handling 4-[(4-Methoxybenzyl)amino]phenol (CAS: 63760-17-8).

Chemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand why this molecule is hazardous. 4-[(4-Methoxybenzyl)amino]phenol is a secondary amine that combines a reactive phenol ring with a lipophilic 4-methoxybenzyl group.

  • The Phenol Core: Phenolic moieties are acidic and highly corrosive to living tissue. They rapidly denature epidermal proteins and are notorious for being readily absorbed through intact skin.

  • The Secondary Amine: Amines act as nucleophiles and are common skin sensitizers. In biological systems, aminophenols can undergo oxidation to form reactive quinone imines, which are suspected mutagens capable of intercalating with DNA.

  • The Methoxybenzyl Group: This bulky, non-polar group significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity means this compound will cross lipid bilayers (such as the stratum corneum of the skin and cellular membranes) much faster than unsubstituted aminophenols, dramatically increasing the risk of systemic toxicity via dermal exposure.

Table 1: Extrapolated Hazard Profile & Mechanistic Causality

Hazard Class GHS Code Mechanistic Causality
Acute Toxicity (Oral/Inhalation) H302 / H332 Phenolic and amine metabolites disrupt oxidative phosphorylation and can induce methemoglobinemia.
Skin Irritation / Sensitization H315 / H317 Nucleophilic amine and acidic phenol react with epidermal proteins, triggering an aggressive immune response.
Eye Irritation H319 Direct chemical burn to the cornea due to the basicity of the secondary amine.
Mutagenicity H341 Aminophenols oxidize to reactive quinone imines, which can covalently bind or intercalate with DNA.

| Aquatic Toxicity | H410 | High toxicity to aquatic life due to disruption of biological membranes and redox cycling. |

Personal Protective Equipment (PPE) Matrix

Trustworthiness in a safety protocol requires that every piece of equipment directly mitigates a specific mechanism of exposure. Based on [1], the following self-validating PPE system is mandatory.

Table 2: Required PPE and Operational Justification

PPE Category Specification Operational Justification
Hand Protection Double-gloved Nitrile (min 0.11 mm thickness) Nitrile provides excellent resistance to amines and phenols. Double gloving ensures a fail-safe against micro-tears, which is critical due to the compound's high dermal permeability.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1) Prevents ocular exposure to fine powders or aerosolized particles during weighing. Safety glasses are insufficient.
Body Protection Flame-resistant, chemically resistant lab coat Must be buttoned to the top to prevent the accumulation of fine chemical dust on personal clothing.

| Respiratory Protection | Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood | Mitigates the H332 (Harmful if inhaled) hazard. If a hood is unavailable, an N95/P100 Particulate Respirator is mandatory to prevent inhalation of aerosolized powder. |

Step-by-Step Operational Workflow

This methodology aligns with the rigorous standards set forth in the National Research Council's [2].

Phase 1: Pre-Operation Setup

  • Airflow Verification: Verify the chemical fume hood face velocity is actively maintained between 80–100 feet per minute (fpm).

  • Static Control: Lay down an anti-static weighing mat inside the hood. 4-[(4-Methoxybenzyl)amino]phenol is a fine powder; static electricity can cause it to aerosolize and bypass primary containment.

  • Staging: Stage all required receiving vials, anti-static spatulas, and the primary chemical container inside the hood before beginning the procedure.

Phase 2: PPE Donning Procedure

  • Inspect the first pair of nitrile gloves for pinholes by trapping air in the fingers. Don the gloves.

  • Don the lab coat, ensuring the cuffs are pulled down to the wrists.

  • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrist.

  • Don chemical splash goggles.

Phase 3: Handling and Weighing Protocol

  • Open the primary chemical container only inside the fume hood.

  • Tare the receiving vial on the analytical balance.

  • Using a static-free spatula, transfer the required mass smoothly to avoid creating dust clouds.

  • Cap the receiving vial immediately after the transfer is complete.

  • Decontamination: Wipe the exterior of the receiving vial and the primary container with a Kimwipe dampened with 10% isopropanol before removing them from the hood.

Spill Management and Waste Disposal Plan

A reliable protocol must contain, neutralize, and verify. Because this compound is highly toxic to aquatic life [3], it must never enter the standard wastewater system.

Solid Spill Protocol:

  • Evacuate & Assess: If spilled outside the hood, evacuate a 5-foot radius immediately.

  • Contain (Do NOT Sweep): Never sweep dry aminophenol powders, as this causes massive aerosolization. Cover the spill with paper towels dampened with water or 10% isopropanol to suppress dust.

  • Absorb & Collect: Carefully scoop the damp towels and spilled material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by a water rinse.

Waste Disposal Plan:

  • Solid Waste: Contaminated gloves, spatulas, and Kimwipes must be placed in a sealed, labeled "Hazardous Solid Waste - Aminophenols" container destined for high-temperature incineration.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), collect the solution in a halogen-free organic waste carboy. Crucial: Do not mix with acidic waste streams to prevent violent exothermic acid-base reactions with the secondary amine.

Operational Workflow Visualization

G Start Risk Assessment & Hood Setup PPE Don PPE (Double Nitrile, Goggles) Start->PPE Weigh Anti-static Weighing (Inside Fume Hood) PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Protocol (Prevent Aerosols) Spill->Clean Yes Transfer Seal & Decontaminate Vials Spill->Transfer No Dispose Incineration Waste (No Drain Disposal) Clean->Dispose Transfer->Dispose End Doff PPE & Wash Hands Dispose->End

Operational workflow for handling 4-[(4-Methoxybenzyl)amino]phenol, from PPE donning to waste disposal.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at: [Link]

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。